Ilmofosine

Catalog No.
S603976
CAS No.
83519-04-4
M.F
C26H56NO5PS
M. Wt
525.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilmofosine

CAS Number

83519-04-4

Product Name

Ilmofosine

IUPAC Name

[2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H56NO5PS

Molecular Weight

525.8 g/mol

InChI

InChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3

InChI Key

ODEDPKNSRBCSDO-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-hexadecylmercapto-2-methoxymethyl-3-propylphosphoric acid monocholine ester, 1-mercaptohexadecyl-2-methoxymethyl-syn-glycero-3-phosphocholine, BM 41.440, BM-41440, HMMPAM, ilmofosine, ilmofosine, hydroxide inner salt, (+-)-isomer, SH-MM-lysolecithin

Canonical SMILES

CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C

The exact mass of the compound Ilmofosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601679. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Experimental Insights into Mechanism and Resistance

Author: Smolecule Technical Support Team. Date: February 2026

For research purposes, understanding the experimental evidence is crucial.

1. Key Experimental Findings on Mechanism A primary site of action is believed to be the plasma membrane, where ilmofosine accumulates and perturbs the function of various membrane-associated enzymes [1]. Critical experimental findings include:

  • Inhibition of Phosphoinositide-Specific Phospholipase C (PI-PLC): In cell-free systems, this compound inhibits PI-PLC purified from sheep seminal vesicles, with a reported IC50 of 18.2 μg/mL [1]. This enzyme is vital for generating second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).
  • Interference with Protein Kinase C (PKC): this compound can inhibit PKC activity. It acts as a competitive inhibitor for the cofactor phosphatidylserine (PS), preventing the full activation of PKC by DAG [1].
  • Effects on Transmembrane Signaling: In human myeloid leukemia (ML-1) cells, this compound was shown to inhibit the GTPase activity of the G-proteins Gi and Go, which are critical for signal transduction from certain cell surface receptors [1].

2. Protocols for Investigating Resistance The following methodology was used to establish that resistance to this compound is linked to the MDR1 phenotype but is not a substrate for P-glycoprotein [2]:

  • Cell Lines: Use multidrug-resistant cell lines (e.g., MCF7/ADR, CCRF/VCR1000) and their drug-sensitive parental lines.
  • Cytotoxicity Assay: Expose cells to varying concentrations of this compound. Cell survival is measured using assays like MTT or clonogenic survival. Cross-resistance is confirmed if the IC50 is significantly higher in MDR lines.
  • P-gp Interaction Studies:
    • Modulator Testing: Co-incubate cells with this compound and a potent MDR modulator (e.g., dexniguldipine-HCl). A failure of the modulator to reverse resistance suggests this compound is not a P-gp substrate.
    • Biochemical Assays: Perform photoaffinity labeling of P-gp with [3H]azidopine in the presence of this compound. If this compound does not reduce the labeling, it indicates a lack of direct binding to P-gp.
  • Gene Expression Analysis: Use Northern blotting to analyze MDR1 mRNA levels in cells treated with this compound. No induction of MDR1 mRNA indicates resistance is not due to upregulated P-gp expression.

This compound among Related Ether Lipids

This compound is part of a broader class of synthetic Antitumor Ether Lipids. The table below compares it with other well-known AELs.

Compound Chemical Structure Key Characteristics
This compound (BM 41.440) Thioether phospholipid analog of PAF; contains a stable thio-ether bond at the sn-1 position [1]. Studied in clinical trials for cancer; demonstrates in vitro and in vivo antitumor activity [3] [2].
Edelfosine (ET-18-OCH3) Ether-linked glycerophospholipid analog of PAF; has a methoxy group at the sn-2 position [1]. One of the most extensively studied AELs; known to induce apoptosis and affect multiple signaling pathways [1].
Miltefosine (Hexadecylphosphocholine) Single alkyl chain with a phosphocholine head group; lacks a glycerol backbone [1]. Originally developed as an anticancer agent; now repurposed as the first oral drug for leishmaniasis [4] [5] [6].

The following diagram illustrates the complex signaling pathways that this compound and other AELs are known to perturb, integrating the multiple targets discussed in the research.

G Mitogen Extracellular Mitogen Receptor Cell Surface Receptor Mitogen->Receptor Gprotein G-protein Receptor->Gprotein PLC Phosphoinositide-specific Phospholipase C (PI-PLC) Gprotein->PLC PIP2 PIP₂ DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PLC->PIP2 Hydrolyzes PKC Protein Kinase C (PKC) (Inactive) DAG->PKC CaRelease Ca²⁺ Release IP3->CaRelease CaRelease->PKC Ca²⁺ PKCactive Protein Kinase C (PKC) (Active) PKC->PKCactive Proliferation Cell Proliferation PKCactive->Proliferation AEL Antitumor Ether Lipids (AELs) e.g., this compound AEL->Gprotein Perturbs AEL->PLC Inhibits AEL->PKC Inhibits (Competes with PS)

AELs like this compound disrupt multiple nodes in key proliferative signaling pathways.

Research Implications and Future Directions

The multi-target nature of this compound presents both a challenge and an opportunity.

  • Overcoming Resistance: Since resistance is MDR1-associated but not due to P-gp efflux, strategies focusing on membrane lipid composition might be more effective than traditional MDR modulators [2].
  • Synergistic Combinations: Its pleiotropic effects make this compound a potential candidate for combination therapies with other agents that have complementary mechanisms of action.

References

thioether phospholipid ilmofosine discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings & Data

For researchers, the quantitative data and specific experimental observations are critical. The table below consolidates key findings from preclinical and clinical studies.

Study Aspect Experimental Model/Setting Key Findings & Quantitative Data
In Vitro/Vivo Antitumour Activity Preclinical models [1] Demonstrated antitumour activity in various in vitro and in vivo systems.

| Clinical Tolerability & Toxicity | Phase I trial (24-hour weekly infusion) [2] | MTD: 800 mg/m². DLT: Severe abdominal pain. Other Toxicities: Nausea, anorexia, fatigue, minor elevations in liver function tests. No significant neutropenia or thrombocytopenia. | | Cross-Resistance Profile | Multidrug-resistant (MDR) cancer cell lines (e.g., MCF7/ADR, CCRF/VCR1000) [3] | MDR cell lines were cross-resistant to ilmofosine. Resistance was not reversed by MDR modifier dexniguldipine-HCl. This compound is not a P-glycoprotein (P-gp) substrate; resistance is linked to MDR1-associated membrane lipid alterations. | | Cellular Mechanism | Human tumour-cell lines [4] | Alters intracellular cholesterol traffic, causes cholesterol accumulation, changes free-cholesterol:phosphatidylcholine ratio, and modulates Akt phosphorylation. |

Detailed Experimental Protocols

The following methodologies are foundational to the key findings cited above.

  • In Vitro Cytotoxicity Assay (from general ALP research) [4]: The antiproliferative effects of alkylphospholipids (APLs) like this compound are typically determined using assays such as the MTT or XTT assay. Cells are seeded in multi-well plates and allowed to adhere. The compound is then added in a range of concentrations. After a defined incubation period (e.g., 72 hours), a tetrazolium salt solution is added. Viable cells with active metabolism convert the salt into a formazan dye, which is quantified spectrophotometrically. The IC₅₀ value (concentration that inhibits cell proliferation by 50%) is calculated from the dose-response curve.

  • Analysis of Cholesterol Metabolism (from general ALP research) [4]: To study the impact on cholesterol, cells are treated with the compound for a set time. Lipids are then extracted using organic solvents like chloroform/methanol. Cholesterol content can be quantified using enzymatic assays (e.g., cholesterol oxidase method) or via high-performance liquid chromatography (HPLC). Intracellular cholesterol trafficking can be visualized using fluorescent dyes like filipin, which binds to free cholesterol, and analyzed by fluorescence microscopy.

  • Mechanism of Cross-Resistance Study [3]: This protocol involves using paired cell lines: drug-sensitive parental lines and their multidrug-resistant (MDR) counterparts (e.g., MCF-7 vs. MCF7/ADR). The cytotoxicity of this compound is tested in both lines to establish cross-resistance. To determine if this compound is a P-gp substrate, its effect on the binding of a known P-gp ligand like [³H]-azidopine can be measured, with or without this compound pre-incubation. Furthermore, the ability of a potent MDR modulator (e.g., dexniguldipine-HCl) to reverse resistance to this compound can be tested in a cytotoxicity assay.

Mechanism of Action and Resistance Pathway

The diagram below illustrates the key molecular mechanisms of alkylphospholipids like this compound and the established pathway for resistance, based on the cited research.

G APL_Entry APL (e.g., this compound) Enters Cell Membrane PC_Synthesis Inhibits CTP:Phosphocholine Cytidylyltransferase (CT) APL_Entry->PC_Synthesis Membrane_Dynamics Alters Membrane Dynamics: - Alters Cholesterol Traffic - Increases Free Cholesterol APL_Entry->Membrane_Dynamics PC_Synthesis->Membrane_Dynamics Disrupts PC:Chol Ratio Survival_Signaling Disrupts Survival Signaling (e.g., Inhibits Akt Phosphorylation) Membrane_Dynamics->Survival_Signaling Cell_Death Induces Cell Death (Apoptosis, Autophagy) Survival_Signaling->Cell_Death MDR_Cell Multidrug-Resistant (MDR) Cell Pgp P-glycoprotein (P-gp) MDR_Cell->Pgp Lipid_Alterations MDR1-Associated Membrane Lipid Alterations MDR_Cell->Lipid_Alterations Resistance Resistance to this compound (Not a P-gp Substrate) Pgp->Resistance No Effect Lipid_Alterations->Resistance Proposed Mechanism

Figure 1: Proposed mechanism of action of alkylphospholipids (APLs) like this compound and the pathway for multidrug resistance. APLs integrate into the membrane, disrupting key metabolic and signaling processes to induce cell death. In MDR cells, resistance arises from broader membrane lipid alterations, not P-gp efflux. [4] [3]

Research Significance and Context

  • This compound in Clinical History: The investigation of this compound represented an effort to develop a new class of non-genotoxic anticancer agents. Its clinical limitation, primarily due to gastrointestinal toxicity, was a common challenge for early alkylphospholipids [2] [1].
  • Contribution to Field Knowledge: Although this compound itself did not become a standard therapy, research into its mechanism significantly advanced the understanding of how alkylphospholipids work. It helped solidify the concept of "Membrane Lipid Therapy" and demonstrated that cancer cells could develop resistance through membrane adaptation independent of classic drug efflux pumps like P-gp [4] [3].
  • Modern Relevance and Analogs: The principles learned from this compound and other early APLs continue to inform drug discovery. Current research focuses on designing more effective and selective phospholipid analogs, such as cyclopentane-based miltefosine analogs for treating parasitic infections like primary amoebic meningoencephalitis (PAM), which show improved potency and selectivity [5].

References

The Protein Kinase C (PKC) Family and Inhibition Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

PKC enzymes are phospholipid-dependent serine/threonine kinases categorized into three subfamilies based on their structural and activation requirements [1] [2]:

PKC Subfamily Isoforms Key Regulatory Domains & Activation Requirements
Conventional (cPKC) PKCα, PKCβI, PKCβII, PKCγ C1 domain (binds DAG), C2 domain (binds Ca²⁺); Require DAG, phospholipids, and Ca²⁺ for activation.
Novel (nPKC) PKCδ, PKCε, PKCη, PKCθ C1 domain (binds DAG), C2-like domain (no Ca²⁺ binding); Require DAG but are Ca²⁺-independent.
Atypical (aPKC) PKCζ, PKCι/λ Atypical C1 domain (does not bind DAG), No C2 domain; Activation is DAG and Ca²⁺-independent.

Small-molecule PKC inhibitors are classified by their binding site on the PKC enzyme [2]:

Inhibitor Class (Binding Site) Mechanism of Action Representative Inhibitors
C1 Domain-Binders Compete with Diacylglycerol (DAG) for the regulatory domain, preventing initial activation. Calphostin C, Safingol
C3 Domain-Binders (ATP-competitive) Bind to the catalytic domain's ATP-binding pocket, preventing kinase phosphorylation activity. Staurosporine, Midostaurin, UCN-01
C4 Domain-Binders Compete with protein substrates at the catalytic site. Fewer developed, often peptide-based.

Based on its historical classification, ilmofosine is a C1 domain-binding inhibitor. It is a synthetic lysophospholipid analog that likely acts as a DAG competitor, binding to the regulatory C1 domain of cPKCs and nPKCs to block the recruitment and activation of these isoforms by second messengers [2].

Research Techniques for Studying PKC Inhibition

To experimentally determine a compound's mechanism as a PKC inhibitor, researchers use several standard methodologies [3] [4]:

Method Category Specific Assays & Techniques Key Measurable Outcomes

| In Vitro Kinase Activity | • Cell-free kinase assays with purified PKC isoforms • ATP-consumption measurements | • IC₅₀ values for potency • Isoform selectivity profile | | Cellular Phenotypic & Viability Assays | • MTT/WST-1 assaysColony formation assaysFlow cytometry (Annexin V/PI staining) | • Reduction in cell viability (IC₅₀) • Inhibition of long-term proliferation • Induction of apoptosis | | Mechanistic & Pathway Analysis | • Western BlotImmunoprecipitationImmunofluorescence & confocal microscopy | • Phosphorylation status of PKC itself (e.g., Thr500) and its substrates • Changes in protein-protein interactions • Altered subcellular localization (translocation) of PKC |

The following diagram illustrates a generalized experimental workflow for characterizing a compound like this compound as a PKC inhibitor, integrating the methods above:

G cluster_1 In Vitro Characterization cluster_2 Cellular Validation cluster_3 Mechanistic Elucidation Start Investigate PKC Inhibitor InVitro Biochemical Kinase Assays Start->InVitro IC50 Determine IC₅₀ and Isoform Selectivity InVitro->IC50 Phenotype Phenotypic Assays (MTT, Colony Formation) IC50->Phenotype Apoptosis Apoptosis Analysis (Annexin V/Flow Cytometry) Phenotype->Apoptosis BiochemMech Western Blot: PKC & Substrate Phosphorylation Apoptosis->BiochemMech Interaction Immunoprecipitation: Protein Complexes BiochemMech->Interaction Localization Immunofluorescence: PKC Localization Interaction->Localization Interpretation Interpret Data & Conclude on Mechanism of Action Localization->Interpretation

Research Context and Future Directions

Developing selective PKC inhibitors remains challenging; only one had received clinical approval as of early 2025 [5]. Current research focuses on strategies like fragment-based drug design and allosteric targeting to achieve better selectivity and overcome limitations of early ATP-competitive inhibitors [5].

References

ether lipid derivative of lysophospholipid ilmofosine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Classification

Ilmofosine belongs to the first generation of alkyl-lysophospholipids (ALPs), also known as ether lipids. It is structurally characterized as a thioether variant of edelfosine [1]. The table below summarizes its key chemical properties.

Feature Description
IUPAC Name 1-hexadecyl-thio-2-methoxymethyl-rac-glycero-3-phosphocholine [1]
Classification First-generation alkyl-lysophospholipid (ALP); Thioether phospholipid [1]
Key Structural Features Ether-linked (thioether) aliphatic side chain; glycerol backbone; methoxymethyl group at sn-2 position; phosphocholine polar head group [1]

Preclinical and Clinical Efficacy Data

This compound demonstrated promising activity in preclinical models but showed limited efficacy in subsequent human clinical trials.

Model / Context Activity / Outcome
In Vitro Antitumor Activity Active against a variety of tumor cell lines [1].
In Vivo Antitumor Activity Showed efficacy in various animal tumor models [1] [2].
Phase I Clinical Trials Dose-limiting toxicity was gastrointestinal (nausea, vomiting). A dose of 450 mg/m² as a 2-hour weekly infusion was recommended for phase II [1].
Phase II Clinical Trials Uncertainty about clinical activity. A trial in patients with non-small cell bronchogenic carcinoma reported no objective responses [1].
Antiprotozoal Activity Active against Leishmania amazonensis, with an IC₅₀ of 1.9-3.4 µM for promastigotes. It was more active than miltefosine [3].

Mechanism of Action and Resistance

The exact anticancer mechanism of this compound is not fully elucidated, but it shares traits with other alkyl-lysophospholipids that target cell membranes and induce apoptosis.

  • Membrane-Targeting: Alkyl-lysophospholipids (ALPs) like this compound incorporate into cell membranes and can disrupt lipid raft microdomains and key signaling pathways, potentially leading to apoptosis (programmed cell death) [1] [4].
  • Mitochondrial Targeting: In Leishmania parasites, the analogue edelfosine induces extensive mitochondrial damage and a decrease in mitochondrial membrane potential, suggesting the mitochondrion may be a key target for this drug class [3].
  • Resistance in Cancer Cells: Multidrug-resistant (MDR) cell lines exhibiting the MDR1 phenotype are cross-resistant to this compound. However, this compound itself is not a substrate for P-glycoprotein (P-gp), the efflux pump often responsible for MDR. Resistance is thought to be caused by MDR1-associated alterations in membrane lipids that prevent the drug from reaching its intracellular target [5].

The following diagram illustrates the documented resistance mechanism to this compound.

G A This compound B Cell Membrane A->B D Altered Membrane Lipids B->D  Interacts With C MDR1 Phenotype (P-gp Expression) C->D  Causes E Reduced Drug Uptake/ Accumulation D->E F Cross-Resistance to this compound E->F

Key Experimental Protocols

For researchers wishing to replicate or build upon existing studies, here are summaries of key methodologies from the literature.

  • Cytotoxicity Assay (Antileishmanial Activity) [3]

    • Objective: To determine the antiproliferative effect of this compound on Leishmania amazonensis promastigotes.
    • Cell Line: Promastigote forms of L. amazonensis.
    • Procedure: Parasites were cultured in the presence of various concentrations of this compound. After 3 days of incubation, the IC₅₀ value (concentration that inhibits 50% of proliferation) was calculated. The IC₅₀ for this compound was reported to be in the range of 1.9-3.4 µM.
    • Analysis: Cell viability was quantified, and results were used to generate dose-response curves.
  • Analysis of Mitochondrial Effects [3]

    • Objective: To assess the effect of lysophospholipid analogues on the mitochondrial membrane potential.
    • Staining: Treated promastigotes were labeled with Rhodamine 123 (Rh123), a fluorescent dye that accumulates in active mitochondria based on membrane potential.
    • Measurement: Flow cytometry was used to measure Rh123 fluorescence intensity. A dose-dependent decrease in fluorescence was observed in edelfosine-treated parasites, indicating a loss of mitochondrial membrane potential. While this protocol specifically tested edelfosine, it illustrates a relevant methodology for investigating the mechanism of this drug class.
  • Cross-Resistance Study [5]

    • Objective: To investigate the cross-resistance of multidrug-resistant cell lines to this compound.
    • Cell Lines: A panel of multidrug-resistant cell lines (e.g., MCF7/ADR, CEM/VLB100) and their sensitive parental lines were used.
    • Procedure: The sensitivity (IC₅₀) of these paired cell lines to this compound was compared.
    • Result: The MDR cell lines were found to be cross-resistant to this compound, despite the drug not being a P-gp substrate.

Conclusion and Research Context

This compound represents an important compound in the historical development of ether lipid therapeutics. While its clinical success in oncology was limited, its study provided valuable insights into the behavior of this drug class.

  • Clinical Outcome: this compound failed to demonstrate sufficient clinical activity in phase II trials for solid tumors like non-small cell lung cancer, halting its development as an anticancer drug [1].
  • Research Legacy: this compound, alongside edelfosine and miltefosine, helped establish the alkyl-lysophospholipid family as a unique group of membrane-targeting agents [6]. The knowledge gained from these compounds continues to inform the design of new analogues with improved efficacy and safety profiles [7].

References

Molecular Targets and Mechanisms of Action of Miltefosine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular targets of Miltefosine and their downstream effects, which collectively disrupt cellular function, particularly in parasites.

Target / Process Effect of Miltefosine Key Downstream Consequences Organism / Context
Sphingosine-activated Ca2+ Channel [1] [2] Activates the channel, leading to Ca2+ influx from extracellular space. Severe disruption of intracellular Ca2+ homeostasis; induces apoptosis-like cell death [1]. Leishmania donovani [1]
Acidocalcisomes [1] [2] Induces rapid alkalinization of these organelles. Disrupts Ca2+ and polyphosphate storage, affecting energy metabolism and signaling [1] [2]. Leishmania donovani [1]
Mitochondrial Function [1] [2] Inhibits cytochrome c oxidase, a key component of the electron transport chain. Decreases oxygen consumption rate and ATP levels; disrupts mitochondrial membrane potential [1] [2]. Leishmania donovani [1]
Phosphatidylcholine (PC) Synthesis [1] [2] Inhibits phosphatidylethanolamine N-methyltransferase, a key enzyme in PC biosynthesis. Alters membrane lipid composition; decreases PC and increases phosphatidylethanolamine (PE) [1] [2]. Leishmania donovani, T. cruzi [1] [2]
Intracellular Ca2+ Homeostasis [2] Pleiotropic effects on multiple targets (channels, organelles). A critical and primary mechanism of action, leading to catastrophic failure of cellular signaling [2]. Trypanosomatids (e.g., Leishmania, T. cruzi) [2]

The following diagram illustrates how Miltefosine's multi-target action converges on disrupting calcium homeostasis, leading to parasite death.

G cluster_primary Primary Molecular Targets node_blue Miltefosine PC_Synth Inhibition of Phosphatidylcholine Synthesis node_blue->PC_Synth Ca_Channel Activation of Plasma Membrane Ca²⁺ Channel node_blue->Ca_Channel Acidocalcisomes Alkalinization of Acidocalcisomes node_blue->Acidocalcisomes Mitochondria Inhibition of Cytochrome c Oxidase node_blue->Mitochondria node_red node_red node_yellow node_yellow node_green node_green node_white node_white node_grey node_grey ER_Stress ER Stress & Metabolic Dysregulation PC_Synth->ER_Stress Ca_Influx Massive Ca²⁺ Influx Ca_Channel->Ca_Influx Acidocalcisomes->Ca_Influx Ca²⁺ Release MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Apoptosis Apoptosis-like Cell Death Ca_Influx->Apoptosis ER_Stress->Apoptosis MMP_Loss->Apoptosis

Miltefosine's multi-target mechanism disrupts calcium homeostasis, leading to parasite death.

Experimental Protocols for Mechanism Investigation

For researchers aiming to validate these mechanisms, the table below outlines key experimental methodologies.

Objective Assay / Technique Key Readouts & Measurements Protocol Highlights / Considerations

| Assess Cell Viability & Proliferation [3] | MTT Tetrazolium Reduction Assay [3] | Absorbance at 570 nm (proportional to viable cell number). | - Incubate cells with 0.2-0.5 mg/ml MTT for 1-4 hrs.

  • Solubilize formazan precipitate with DMSO or SDS-based buffer before reading [3]. | | Measure Intracellular Ca2+ Concentration [1] | Fluorescent Ca2+ Indicator (Fura-2) [1] | Fluorescence ratio (e.g., 340/380 nm) to quantify [Ca2+]i. | - Load cells with Fura-2 AM ester.
  • Monitor fluorescence changes after drug addition to detect rapid Ca2+ influx [1]. | | Evaluate Mitochondrial Function [1] | Oxygen Consumption Rate (OCR) [1] | Basal OCR, ATP-linked respiration, maximal respiratory capacity. | - Use a Seahorse XF Analyzer or similar system.
  • Treat parasites with Miltefosine and measure OCR in real-time [1]. | | Profile Immune Modulation (Host-directed effects) [4] | PBMC High-Throughput Screening [4] | Cytokine secretion (TNF-α, IFN-γ, IL-10); Surface activation markers (CD80, CD86, HLA-DR) via flow cytometry. | - Culture human PBMCs with drug for 72h.
  • Use AlphaLISA for cytokine quantitation in supernatant.
  • Stain cells for activation markers for flow analysis [4]. | | Examine Drug Synergy [2] | Combination Therapy Studies [2] | Parasite load reduction (e.g., by PCR), curative rate in animal models. | - Co-administer Miltefosine with a synergistic drug (e.g., amiodarone).
  • Assess cure rates and parasite burden compared to monotherapy [2]. |

Research Implications and Future Directions

The multi-target nature of Miltefosine, particularly its focused disruption of parasite-specific calcium channels and organelles like acidocalcisomes, provides a strong rationale for its selective toxicity and its use as a first-line oral treatment for visceral leishmaniasis [1] [2]. This mechanism also informs smart combination therapy strategies, such as with amiodarone, which also disrupts Ca2+ homeostasis, to enhance efficacy and combat resistance [2].

Future research should focus on:

  • Translating Pathway Knowledge: Applying the concept of "molecular pathway activation" as a biomarker, much like in oncology, could help identify patient subgroups most likely to respond to Miltefosine or its combinations [5].
  • Exploring Host-Directed Effects: The detailed immunomodulatory screening protocol [4] provides a template to systematically investigate whether Miltefosine's clinical benefits include modulation of the host immune response, a relatively underexplored area.
  • Structural Biology Studies: Determining the high-resolution structure of the sphingosine/Miltefosine-activated Ca2+ channel could enable the design of more potent and selective next-generation drugs.

References

alkyl-lysophospholipid analogue ilmofosine background

Author: Smolecule Technical Support Team. Date: February 2026

Ilmofosine at a Glance

The table below summarizes the core identity, mechanism, and key findings from this compound research.

Aspect Description
Chemical Classification Alkyl-lysophospholipid (ALP); thioether phospholipid analogue [1] [2]
IUPAC Name 1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine [1]
Primary Mechanism of Action Targets cell membranes and mitochondria; induces apoptosis via the intrinsic pathway [3] [4].
Key Molecular Targets Inhibits key metabolic enzymes (e.g., hexokinase); modulates protein kinase C (PKC) activity; disrupts mitochondrial function [3] [5].
Resistance Profile Cross-resistance observed in Multi-Drug Resistant (MDR1/P-gp) cell lines, but this compound itself is not a P-gp substrate [4].

Key Research Findings and Quantitative Data

The efficacy and application of this compound have been evaluated in various preclinical and clinical contexts, with key quantitative data summarized below.

Table 1: In Vitro Antitumor Efficacy (Human Tumor Colony Formation Assay) [1]

Tumor Type Number of Sensitive Tumors / Number Tested IC₅₀ Range (μg/ml)
Various Solid Tumors (Colon, Lung, Ovary, etc.) 25 / 30 1.5 - 4.0 (for most susceptible tumors)
By NCI Sensitivity Criteria (≥70% inhibition at 10 μg/ml) 15 / 30 Not Applicable

Table 2: Clinical Trial Pharmacokinetic Parameters (Weekly 2-hour infusion) [6]

Parameter This compound Sulfoxide Metabolite
Terminal Half-Life (t₁/₂) ~40 hours ~48 hours
Area Under Curve (AUC) Dose-proportional Dose-proportional

Table 3: Clinical Trial Dose-Limiting Toxicities (DLTs) [6] [7]

Administration Schedule Dose Level Dose-Limiting Toxicity (DLT) Recommended Phase II Dose
Weekly 2-hour infusion [6] 650 mg/m² Grade 3 nausea, vomiting, and diarrhea 450 mg/m²
Weekly 24-hour infusion [7] 800 mg/m² Severe abdominal pain Not established (24h schedule offered no advantage)

Detailed Experimental Protocols

1. Human Tumor Colony Formation Assay (for In Vitro Cytotoxicity) [1]

  • Objective: To assess the cytostatic-cytotoxic effect of this compound on the clonogenic growth of fresh human tumor cells.
  • Methodology:
    • Culture Technique: A methylcellulose monolayer assay is used to support the growth of single tumor cells into colonies.
    • Drug Exposure: Tumor cells are exposed to a concentration range of this compound (e.g., 0-16 μg/ml).
    • Endpoint Measurement: After an incubation period (typically 7-14 days), the number of resulting colonies (usually defined as aggregates of >50 cells) is counted.
    • Data Analysis: The dose required to inhibit 50% of colony formation (IC₅₀) is calculated. A tumor is classified as sensitive based on predefined criteria, such as the NCI standard of ≥70% inhibition of colony formation at a concentration of 10 μg/ml.

2. Resistance Profiling in Multi-Drug Resistant (MDR) Cell Lines [4]

  • Objective: To determine if this compound is susceptible to the classic multidrug resistance mechanism mediated by P-glycoprotein (P-gp).
  • Cell Models: Use paired parental cell lines and their MDR counterparts (e.g., MCF-7/ADR, CEM/VLB100) that overexpress P-gp. Control cell lines with non-MDR resistance mechanisms (e.g., altered topoisomerase II) are also used.
  • Viability Assay: Cells are treated with a range of this compound concentrations. Cell viability or growth inhibition is measured (e.g., via MTT assay or cell counting).
  • Cross-Resistance Assessment: The IC₅₀ values for this compound in MDR cells are compared to those in parental cells. A significant increase in IC₅₀ indicates cross-resistance.
  • Modulator Studies: To test if this compound is a P-gp substrate, experiments are conducted with potent MDR modulators (e.g., dexniguldipine-HCl). A reversal of resistance by the modulator suggests the drug is pumped out by P-gp.

Mechanism of Action and Signaling Pathways

The antitumor activity of this compound is primarily mediated through its action on cellular membranes and subsequent induction of apoptosis.

G cluster_0 Intrinsic Apoptosis Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Altered Membrane Composition & Fluidity Altered Membrane Composition & Fluidity Cellular Uptake->Altered Membrane Composition & Fluidity Inhibition of Key Enzymes Inhibition of Key Enzymes Altered Membrane Composition & Fluidity->Inhibition of Key Enzymes Leads to Mitochondrial Targeting Mitochondrial Targeting Altered Membrane Composition & Fluidity->Mitochondrial Targeting Hexokinase Inhibition Hexokinase Inhibition Inhibition of Key Enzymes->Hexokinase Inhibition e.g. PKC Modulation PKC Modulation Inhibition of Key Enzymes->PKC Modulation e.g. ROS Generation ROS Generation Mitochondrial Targeting->ROS Generation Altered Bcl-2 Balance Altered Bcl-2 Balance Mitochondrial Targeting->Altered Bcl-2 Balance Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Caspase Activation Caspase Activation Oxidative Stress->Caspase Activation MOMP MOMP Altered Bcl-2 Balance->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Cytochrome c Release->Caspase Activation Apoptotic Cell Death Apoptotic Cell Death Caspase Activation->Apoptotic Cell Death

Mechanism of Action of this compound. The diagram illustrates the proposed pathway through which the alkyl-lysophospholipid this compound induces apoptotic cell death, primarily via the intrinsic mitochondrial pathway. Key steps include membrane integration, mitochondrial targeting, and caspase activation. MOMP: Mitochondrial Outer Membrane Permeabilization.

Repurposing for Infectious Diseases

Beyond oncology, this compound and other ALPs have shown promising activity against parasitic protozoa.

Antileishmanial Activity [5]

  • Effect on Metabolism: In Leishmania donovani promastigotes, this compound (at 19 and 38 µM) significantly inhibits the excretion of metabolic catabolites like acetate, succinate, and pyruvate, indicating a disruption of energy metabolism.
  • Enzyme Targets: The drug inhibits key enzymes such as hexokinase and superoxide dismutase, while paradoxically activating phospholipase C. This multifaceted attack on biochemical pathways is likely indispensable for the survival of the parasite.

Limitations and Research Gaps

While the data provides a solid foundation, it is important to be aware of its limitations:

  • Dated Clinical Data: The most recent clinical trial data available is from 2004 [6]. The current status of its development (e.g., termination, suspension, or inactivity) for cancer is unclear based on these sources.
  • Mechanistic Details: While the broad mechanism is understood, the precise initial molecular interactions and the reasons for its selective toxicity towards cancer cells over normal cells are not fully delineated in the provided results.

References

ilmofosine IC50 value for Protein Kinase C inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Alternative PKC Inhibitor Data for Reference

To support your research, here is a table of IC₅₀ values for other well-characterized PKC inhibitors. This data can serve as a useful reference point for comparing inhibitor potency.

Inhibitor Name Chemical Class Reported IC₅₀ for PKC Key Characteristics & Notes
Staurosporine Indolocarbazole 2.7 - 6.0 nM [1] [2] Potent but non-selective; broad-spectrum kinase inhibitor [1].
CGP 41 251 Staurosporine derivative 50 nM [1] Shows improved selectivity over staurosporine [1].
Bisindolylmaleimide I (GF 109203x) Bisindolylmaleimide Not explicitly stated Also a potent inhibitor of GSK-3, which may explain some off-target effects [3].
Bisindolylmaleimide IX (Ro 31-8220) Bisindolylmaleimide Not explicitly stated Also a potent inhibitor of GSK-3 (IC₅₀ 2.8 nM in immunoprecipitates) [3].
Bisindolylmaleimide V Bisindolylmaleimide >100 µM [4] Used as a negative control in studies due to its lack of significant inhibitory activity [4] [3].
Calphostin C Perylenequinone 0.05 µM [5] C1 domain-binding inhibitor; competes with DAG [5].
Safingol Lysosphingolipid 37.5 µM [5] C1 domain-binding inhibitor; has been evaluated in clinical trials [5].

Established Protocols for PKC Activity Assays

The search yielded detailed methodologies for measuring PKC activity, which are crucial for any laboratory investigating PKC inhibitors. The table below summarizes key experimental approaches.

Method Category Specific Technology Key Principle Considerations
Radioactive Assays Scintillation Proximity Assay (SPA) [6] Measures transfer of γ-³³P from ATP to a peptide/protein substrate captured on a scintillant-coated bead. Eliminates wash steps. Disposal and safety infrastructure for radioactivity is required [6].
Non-Radiometric Homogeneous Assays Time-Resolved FRET (TR-FRET) [6] Uses labeled anti-phosphopeptide antibodies; energy transfer occurs upon binding to phosphorylated product. Susceptible to inner filter effects from colored compounds [6].
Fluorescence Polarization (FP) [6] Measures change in rotational speed of a fluorescently-labeled peptide upon phosphorylation and antibody binding. Susceptible to interference from fluorescent compounds [6].
Cell-Based & Biochemical Assays Western Blot Analysis [7] Detects PKC activation-specific phosphorylation (e.g., Ser643 on PKC-δ) or phosphorylation of downstream substrates. Semi-quantitative; requires specific antibodies [7].
Indirect Immunofluorescence [7] Visualizes PKC translocation from cytosol to membrane, a hallmark of activation. Qualitative/sub-quantitative; confirms functional activation in cells [7].

Here is a generalized workflow for a biochemical PKC activity assay, integrating elements from the cited protocols [6] [7]:

G cluster_detect Detection Method Options Start Start Assay Prep Prepare Reaction Mix: - PKC enzyme - PKC substrate (peptide/protein) - ATP, Mg²⁺ - Lipid cofactors (DAG, PS, Ca²⁺) Start->Prep AddInhib Add Inhibitor (e.g., test compound) Prep->AddInhib Incubate Incubate to allow phosphorylation reaction AddInhib->Incubate StopDetect Stop Reaction & Detect Phosphorylation Incubate->StopDetect Analyze Analyze Data & Calculate IC₅₀ StopDetect->Analyze SPA Radioactive (SPA) TR_FRET TR-FRET FP Fluorescence Polarization (FP)

Experimental Workflow for PKC Activity Assay

PKC Signaling Pathway Overview

Understanding the signaling context is vital. The following diagram illustrates the general activation pathway of PKC and the points where different types of inhibitors act, based on information from the search results [8] [5] [9].

G Stimulus Extracellular Signal (Growth factor, Hormone) PLC Phospholipase C (PLC) activation Stimulus->PLC PIP2 PIP₂ hydrolysis PLC->PIP2 SecondMess Generation of Second Messengers: - Diacylglycerol (DAG) - Ca²⁺ (for cPKC) PIP2->SecondMess PKC_Inactive Inactive PKC (Cytosolic) SecondMess->PKC_Inactive Binds regulatory domain releases pseudosubstrate PKC_Active Active PKC (Membrane-bound) PKC_Inactive->PKC_Active Translocation & Conformational change Response Cellular Responses (Proliferation, Survival, Gene Expression) PKC_Active->Response Phosphorylates substrate proteins C1_Inhib C1 Domain Inhibitors (e.g., Calphostin C) Compete with DAG C1_Inhib->SecondMess  blocks ATP_Inhib ATP-competitive Inhibitors (e.g., Staurosporine, Bisindolylmaleimides) ATP_Inhib->PKC_Active  blocks

PKC Activation Pathway and Inhibitor Mechanisms

References

ilmofosine solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Ilmofosine Solubility and Storage Data

The table below summarizes the key physicochemical and storage parameters for this compound from a supplier's documentation [1].

Parameter Specification / Value
Purity ≥97% (by NMR) [1]
Physical Form Semisolid (waxy) [1]
Solubility in Water 10 mg/mL [1]
Recommended Storage Temperature –20°C [1]
Atmosphere Sealed under nitrogen (air-sensitive) [1]
Hazard Classification Acute Tox. 3 Oral [1]

Experimental Workflow for Solubility Assessment

While a specific protocol for this compound was not located, the following diagram outlines a general experimental workflow for characterizing drug solubility and stability, drawing from methodologies used for similar lipid-based compounds [2] [3]. You can adapt this framework for this compound in your research.

Start Sample Preparation (this compound) A Solubility Profiling Start->A B Formulation Stability Assessment A->B A1 − Solvent screening − Shake-flask method − Quantification A->A1 C Analytical Techniques B->C B1 − Monitor over time − Particle size (DLS) − Zeta potential B->B1 End Data Analysis & Reporting C->End C1 − HPLC for concentration − DLS for size − Microscopy (TEM/SEM) C->C1

General workflow for solubility and stability studies

Key Stability Considerations and Handling

Based on the available data, proper handling of this compound is critical for maintaining its stability [1]:

  • Protect from Air and Moisture: The instruction that the material is air-sensitive and sealed under nitrogen indicates that this compound may undergo degradation, such as oxidation or hydrolysis, upon exposure to air [1].
  • Low-Temperature Storage: The recommended storage at -20°C further supports the need to minimize thermal degradation and maintain chemical integrity over time [1].
  • Use of Personal Protective Equipment (PPE): Given its hazard classification (Acute Toxicity), researchers should use appropriate PPE, including gloves, eyeshields, and a type N95 dust mask when handling the powder [1].

References

ilmofosine phase I clinical trial dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

If Your Research Involves Ifosfamide

While details on ilmofosine are unavailable, the search yielded extensive data on ifosfamide, an alkylating agent used in chemotherapy. The tables below summarize the key dosing schedules and pharmacokinetic data from clinical studies on ifosfamide, which may serve as a useful reference for your work.

Table 1: Ifosfamide Dosing Schedules in Clinical Studies

Study Type / Indication Dosage Schedule Total Dose per Cycle Administration Method Concomitant Medications
FDA-Approved (Germ cell testicular cancer) [1] [2] 1.2 g/m²/day for 5 consecutive days 6 g/m² Slow IV infusion (at least 30 minutes) [1] [2] Mesna, extensive hydration (≥2L/day) [1] [2]
Soft Tissue Sarcoma (Single-agent, off-label) [3] 2000-3000 mg/m²/day for 3-4 days 6-12 g/m² IV bolus over 3 hours [3] Mesna [3]
Clinical Trial (Schedule Variation) [4] 3 g/m²/day for 3 days 9 g/m² Continuous infusion or Short infusion (3 hours) [4] Not Specified
Phase I Clinical Trial (Divided Dose) [5] [6] 1600-2400 mg/m²/day for 3 days 4.8-7.2 g/m² Not Specified (Divided dose) Not Specified

Table 2: Pharmacokinetic Parameters of Ifosfamide from Clinical Studies

Parameter Divided-Dose Schedule (1.6-2.4 g/m²/day for 3 days) [6] High Single-Dose (5,000 mg/m²) [6] 3-Day Schedule (3 g/m²/day) - 3h vs. CI Infusion [4]
Plasma Half-life 6.9 hours >14 hours Equivalent between schedules
Decay Model Monoexponential (one-compartment) [6] Biexponential [6] -
Key Finding Increased metabolism from day 1 to day 2 [6] - Confirmed auto-induction of metabolism over 3 days; similar PK for active/toxic metabolites between CI and 3h infusion [4]

Experimental Protocol for Pharmacokinetic Studies

The methodology below is adapted from a clinical study that compared two administration schedules of ifosfamide [4]. This can serve as a template for designing similar trials.

  • 1. Study Design: A randomized, cross-over trial where patients receive ifosfamide on two consecutive cycles via two different schedules (e.g., continuous infusion vs. short 3-hour infusion) [4].
  • 2. Dosage: A total dose of 9 g/m² per cycle, administered as 3 g/m²/day for 3 days [4].
  • 3. Blood Sampling: Collect plasma samples at predefined intervals. For a 3-hour infusion, this includes pre-dose, during infusion (e.g., 1.5 hours), at the end of infusion (3 hours), and post-infusion (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours). Repeat for each treatment day [7].
  • 4. Sample Analysis: Isolate plasma via centrifugation and store frozen at -20°C until analysis. Concentrations of ifosfamide and its metabolites (e.g., 4-hydroxy-ifosfamide, 2- and 3-dechloroethyl-ifosfamide) can be determined using validated analytical methods like high-performance thin-layer chromatography (HPTLC) or others [4] [7].
  • 5. Data Analysis: Use non-compartmental methods to estimate pharmacokinetic parameters. Calculate the Area Under the Curve (AUC) using the linear trapezoidal rule [7].

DNA Damage Assessment Workflow

A study on ifosfamide in pediatric patients used the COMET assay to quantify DNA damage in peripheral blood lymphocytes (PBLs), correlating it with pharmacokinetic data [7]. The workflow is as follows:

G A Ifosfamide Administration (Fractionated or CI) B Blood Sample Collection (During & up to 96h post-treatment) A->B C Sample Processing B->C H PK Analysis (Ifosfamide & Metabolites AUC) B->H Plasma for PK D Lymphocyte Isolation (via Lymphoprep) C->D E COMET Assay (Single-cell Gel Electrophoresis) D->E F Image Analysis (Distributed Tail Moment) E->F G Quantify % Highly Damaged (HD) Cells F->G I Statistical Correlation (PK Parameters vs. DNA Damage) G->I AUCHD H->I AUC

The study found that fractionated dosing caused a greater degree of DNA damage compared to continuous infusion, and there was a good correlation between the AUC of ifosfamide and the cumulative percentage of cells with DNA damage in the fractionated dosing group [7].

References

ilmofosine 24 hour infusion protocol cancer trial

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ilmofosine

This compound (BM 41.440) is a thioether lipid derivative and a synthetic analogue of lysophosphatidylcholine, belonging to the class of Antitumor Ether Lipids (AELs) [1]. Unlike conventional chemotherapeutics, AELs do not target DNA but are believed to act primarily on cellular membranes, interfering with various lipid-metabolizing enzymes and cell signaling pathways, which can lead to apoptosis [1]. Preclinical models suggested that its maximum efficacy was associated with prolonged drug exposure [2] [3].

Clinical Trial Summary: 24-Hour Infusion Schedule

A Phase I trial was conducted specifically to investigate a weekly 24-hour intravenous infusion schedule of this compound, with the goal of maximizing dose-intensity by avoiding the higher peak concentrations associated with shorter infusions [2] [3].

The table below summarizes the key design elements and findings from this trial:

Trial Attribute Details
Trial Phase Phase I
Primary Objective Determine dose-limiting toxicity (DLT) and maximum tolerable dose of a weekly 24-hour infusion.
Dosing Schedule 24-hour intravenous infusion, administered weekly.
Dose Escalation From 550 mg/m² to 800 mg/m².
Dose-Limiting Toxicity (DLT) Syndrome of severe abdominal pain at 800 mg/m².
Other Common Toxicities Nausea, anorexia, fatigue, and minor elevations in liver function tests.
Hematologic Toxicity No significant neutropenia or thrombocytopenia observed.
Tolerable Dose The prolonged infusion schedule did not substantially increase the tolerable dose compared to a 2-hour infusion schedule.

Detailed Protocol Information

The following table integrates methodological details from the 24-hour infusion study and another Phase I trial that used a 2-hour infusion schedule, providing a broader context for administration [2] [4].

Protocol Element Detailed Methodology & Context
Rationale for 24-hour Infusion Preclinical data indicated maximum efficacy with prolonged exposure. The aim was to reduce high peak drug concentrations from brief infusions to improve tolerability and dose-intensity [2] [3].
Dosing & Escalation The 24-hour study escalated doses from 550 mg/m² to 800 mg/m² [2] [3]. A separate 2-hour infusion study established its DLT at 650 mg/m² and recommended a Phase II dose of 450 mg/m² [4].
Toxicity Assessment Toxicity was graded according to standard WHO criteria [3].
Pharmacokinetics (From 2-hour infusion study) this compound elimination is biexponential with a terminal half-life of approximately 40 hours. Its active sulfoxide metabolite has a half-life of 48 hours. Area under the curve was dose-proportional, supporting a weekly schedule [4].

Efficacy Outcomes and Later-Stage Trials

Despite the investigation of different schedules, this compound demonstrated a lack of efficacy in subsequent clinical trials:

  • A Phase II trial in patients with non-small cell bronchogenic carcinoma using a 5-day continuous infusion (300 mg/m²/day) resulted in no tumor regressions in 14 evaluable patients. Toxicities were severe and included gastrointestinal effects and liver function abnormalities [5].
  • A larger multicentre study in 102 patients with various solid tumors (including colorectal, lung, and pancreatic cancers) administering this compound orally (150-300 mg/day) also found no complete or partial responses. The therapy was poorly tolerated, with dose-limiting gastrointestinal toxicity [6].

Mechanism of Action Overview

As an Antitumor Ether Lipid, this compound's mechanism is multifaceted and distinct from DNA-targeting agents. The following diagram outlines its primary sites of action within the cell.

G cluster_membrane Primary Sites of Action (Cell Membrane) cluster_intracellular Intracellular Effects This compound This compound PKC Inhibition of Protein Kinase C (PKC) This compound->PKC PI_PLC Inhibition of Phosphoinositide-specific Phospholipase C (PI-PLC) This compound->PI_PLC MAPK Inhibition of MAP Kinase Pathway This compound->MAPK Ca Modulation of Intracellular Ca²⁺ This compound->Ca Macrophage Macrophage Activation This compound->Macrophage Differentiation Cell Differentiation This compound->Differentiation Apoptosis Induction of Apoptosis (Programmed Cell Death) PKC->Apoptosis PI_PLC->Apoptosis MAPK->Apoptosis Ca->Apoptosis

Diagram: Proposed Cellular Mechanisms of Action of this compound and other Antitumor Ether Lipids. AELs incorporate into cell membranes and perturb the activity of key membrane-associated enzymes and signaling pathways, ultimately leading to cell death [1].

Key Considerations for Researchers

  • Historical Context and Discontinuation: The available data suggests that this compound clinical development was likely discontinued due to a combination of dose-limiting gastrointestinal toxicity and a lack of demonstrable efficacy in Phase II trials [6] [5].
  • Schedule Dependency: The preclinical hypothesis that prolonged infusion would improve the therapeutic index was not confirmed clinically. The 24-hour infusion did not allow for a meaningfully higher tolerable dose than the 2-hour infusion [2] [3] [4].
  • Class-Specific Challenges: The experience with this compound illustrates the challenges in developing AELs. While their unique, non-DNA damaging mechanism is promising, translating preclinical activity into clinical efficacy has proven difficult, often hampered by toxicity.

Limitations and Future Directions

This analysis is based on historical data, and no recent clinical results for this compound were found. The detailed, step-by-step procedural manual for the 24-hour infusion (e.g., drug reconstitution, infusion pump setup, specific supportive care medications) is not available in the public summaries.

Future research in this field may focus on other molecules within the AEL class or explore novel delivery systems (like liposomes) to enhance tumor targeting and reduce the systemic toxicity that limited earlier compounds [7].

References

in vivo ilmofosine administration Lewis lung carcinoma model

Author: Smolecule Technical Support Team. Date: February 2026

The Lewis Lung Carcinoma (LLC) Model

The LLC model is a well-characterized, immunocompetent murine model used extensively in lung cancer and metastasis research. The table below summarizes key characteristics of this model based on recent literature.

Feature Description
Model Type Syngeneic (C57BL/6 mouse strain) [1]
Key Driver Mutation Heterozygous Kras G12C [1]
Common Uses Studying lung cancer progression, metastasis, and tumor microenvironment (TME); therapy evaluation [1]
Key TME Findings Early TME changes include: activation of tissue remodeling genes in fibroblasts; downregulation of MHC class II in myeloid cells; reduced CD8+ T cell proliferation and increased regulatory phenotypes in T/NK cells [1]
Model Strengths Immunocompetent host allows study of immune-tumor interactions; consistent tumor growth [2] [1]
Common Routes of Implantation Orthotopic (directly into lung), subcutaneous, or intracardiac (to model multi-organ metastasis) [1]

Experimental Workflow for In Vivo Drug Evaluation

While not specific to ilmofosine, the following workflow outlines the standard methodology for evaluating a drug's efficacy in the LLC model. You can use this as a template for your own protocol.

The diagram below outlines the key stages of a typical in vivo efficacy study.

G Cell Line Preparation\n(LLC cells) Cell Line Preparation (LLC cells) Tumor Implantation\n(Orthotopic/Subcutaneous) Tumor Implantation (Orthotopic/Subcutaneous) Cell Line Preparation\n(LLC cells)->Tumor Implantation\n(Orthotopic/Subcutaneous) Randomization &\nGroup Allocation Randomization & Group Allocation Tumor Implantation\n(Orthotopic/Subcutaneous)->Randomization &\nGroup Allocation Treatment Phase\n(e.g., I.V., I.P., Oral) Treatment Phase (e.g., I.V., I.P., Oral) Randomization &\nGroup Allocation->Treatment Phase\n(e.g., I.V., I.P., Oral) Treatment Phase Treatment Phase In-Vivo Monitoring\n(Tumor volume, IVIS) In-Vivo Monitoring (Tumor volume, IVIS) Treatment Phase->In-Vivo Monitoring\n(Tumor volume, IVIS) Endpoint Analysis\n(Harvest & analyze tumors) Endpoint Analysis (Harvest & analyze tumors) In-Vivo Monitoring\n(Tumor volume, IVIS)->Endpoint Analysis\n(Harvest & analyze tumors) In-Vivo Monitoring In-Vivo Monitoring Longitudinal Data Collection Longitudinal Data Collection In-Vivo Monitoring->Longitudinal Data Collection  Generates Endpoint Analysis Endpoint Analysis Tumor Biology & TME Data Tumor Biology & TME Data Endpoint Analysis->Tumor Biology & TME Data  Generates

Detailed Protocol for Key Steps
  • Tumor Implantation and Monitoring

    • Cell Line: Use the murine Lewis Lung Carcinoma (LLC) cell line. Culture cells under standard conditions and ensure viability >95% for implantation [1].
    • Orthotopic Implantation: To better model the lung microenvironment, implant cells directly into the lung parenchyma of anesthetized C57BL/6 mice. An intracardiac injection can be used as an alternative to simulate multi-organ metastasis [1].
    • Monitoring: Use an In Vivo Imaging System (IVIS) to non-invasively monitor tumor engraftment and growth via bioluminescence if using luciferase-expressing LLC cells. Confirm tumor formation with H&E staining of tissue sections [1].
  • Treatment and Endpoint Analysis

    • Group Allocation: Randomize mice into groups (e.g., vehicle control, this compound treatment at one or more doses) once tumors are established.
    • Dosing Route: The specific route for this compound (intravenous, intraperitoneal, or oral) would need to be determined based on the compound's properties. A common schedule is administration every 2-3 weeks until endpoints are met [3].
    • Endpoint Metrics:
      • Primary Efficacy: Measure tumor volume and weight. Calculate Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS) [4] [3] [5].
      • Tumor Microenvironment Analysis: Harvest tumors for single-cell RNA sequencing (scRNA-seq) to characterize changes in immune cell populations (e.g., T cells, macrophages, fibroblasts) and identify ligand-receptor interactions (e.g., SPP1-CD44, fibronectin-integrin) [1].
      • Safety and Tolerability: Monitor mice for adverse events (AEs). Grade AEs according to standard scales (e.g., Grade ≥3 neutropenia, anorexia). Record any dose reductions or discontinuations due to toxicity [3].

How to Proceed with this compound Research

Since specific information on this compound is unavailable, here are practical steps you can take:

  • Consult Foundational Literature: this compound is an alkyl-lysophospholipid analog. Searching for its mechanism of action and early-phase clinical trial data in oncology databases may provide clues about potential dosing regimens.
  • Dose Determination: You will likely need to establish a dosing schedule for this compound de novo. Consider starting with a modified-dose strategy (e.g., 75% of a standard dose used in other models) to first alleviate toxicity concerns, as is commonly done with potent chemotherapies like FOLFIRINOX [3].
  • Focus on the Model: The strength of your research will lie in using the well-characterized LLC model to rigorously test this compound's effects. The protocols above provide a solid foundation for demonstrating efficacy and investigating its impact on the tumor microenvironment.

References

Comprehensive Application Notes and Protocols: Assessing Ilmofosine Leishmanicidal Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ilmofosine and Alkyl-Lysophospholipid Analogs

This compound (BM 14.440) represents a significant member of the alkyl-lysophospholipid class of compounds that have demonstrated substantial potential as anti-parasitic agents. Originally developed as anti-cancer agents, these compounds have been repurposed for parasitic diseases due to their unique mechanisms of action and favorable activity profiles. This compound belongs to the same chemical family as miltefosine, the first oral drug approved for the treatment of visceral leishmaniasis, a devastating parasitic disease that affects millions worldwide, particularly in tropical and subtropical regions. The structural similarity between this compound and miltefosine suggests potential shared mechanisms while offering distinct pharmacological properties worthy of investigation [1] [2].

The significance of studying this compound lies in the urgent need for novel therapeutic options against Leishmania donovani and other Leishmania species, especially with emerging resistance to conventional antimonial drugs. Current treatment options for leishmaniasis face limitations including toxicity, parenteral administration requirements, and increasing treatment failures due to drug resistance. This compound, as part of the alkyl-lysophospholipid group, presents a promising chemical scaffold that can be optimized for improved efficacy, reduced toxicity, and favorable pharmacokinetic properties [3] [2]. Understanding its precise leishmanicidal activity through standardized assays is therefore essential for rational drug development and potential clinical application.

Quantitative Activity Data Summary

The anti-leishmanial efficacy of this compound has been quantitatively established through various in vitro studies, providing researchers with benchmark values for experimental design and result interpretation. The tabulated data below summarizes the key efficacy parameters for this compound against Leishmania donovani, the primary causative agent of visceral leishmaniasis.

Table 1: Anti-leishmanial Activity of this compound Against Leishmania donovani

Parasite Stage Assay Method ED₅₀/IC₅₀ Value Assay Duration Reference
Promastigotes Metabolic inhibition/Giemsa staining 26.73-33.31 µM 72 hours [1]
Intracellular amastigotes Giemsa staining/microscopy 23.16 µM 72 hours [1]
Intracellular amastigotes Flow cytometry with ethidium bromide 16.46-23.16 µM 72 hours [1]
Mammalian macrophages (J774A.1) Cytotoxicity assay 24.28-26.38 µM 72 hours [1]

The activity profile reveals several important characteristics. This compound demonstrates broad-stage specificity, showing efficacy against both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage. The slightly enhanced potency against amastigotes (lower ED₅₀) is particularly promising from a therapeutic perspective, as this stage is responsible for clinical disease manifestations in mammalian hosts [1]. When comparing this compound to related compounds in the same class, miltefosine generally shows superior activity, particularly in inhibiting RNA synthesis, which may inform mechanism of action studies [1].

The selectivity index (ratio of cytotoxic to effective concentration) of this compound can be calculated from this data, indicating a relatively narrow therapeutic window in vitro. This highlights the importance of careful dosing considerations in experimental designs and potential clinical applications. Researchers should note that these values are specific to L. donovani, and activity may vary against other Leishmania species, necessitating species-specific validation in experimental workflows [1] [3].

Experimental Protocols for Leishmanicidal Activity Assessment

Promastigote Assay Protocol

The assessment of this compound activity against Leishmania promastigotes provides an initial, high-throughput screening approach that is widely utilized in anti-leishmanial drug development. The following detailed protocol establishes a standardized methodology for evaluating compound efficacy against this extracellular parasite stage.

Parasite Culture and Maintenance:

  • Utilize Leishmania donovani promastigotes (e.g., strain MHOM/ET/67/L82 or clinical isolates) maintained in complete culture medium. The recommended medium is RPMI 1640, M199, or HOMEM, supplemented with 20% heat-inactivated fetal calf serum, 1% penicillin/streptomycin (100 µg/mL), and 1% L-glutamine [3] [4].
  • Culture parasites at 25°C in a standard incubator (no CO₂ requirement) and passage weekly to maintain logarithmic growth. For assay initiation, use parasites in mid-log phase (typically 48-72 hours post-passage) at a density of 2×10⁵ cells/mL [3].
  • For standardized screening, consider using luciferase-expressing transgenic lines which enable bioluminescent quantification of parasite viability, offering enhanced throughput and reduced operator bias [3].

Drug Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in methanol or deionized water, with subsequent dilutions in complete culture medium to achieve the desired concentration range (typically 0.1-100 µM) [1] [2].
  • Seed promastigotes in 96-well plates at a density of 1×10⁵ to 2×10⁵ cells per well in 100-200 µL total volume. Add this compound treatments in triplicate at appropriate concentrations, including untreated controls and vehicle controls (methanol should not exceed 0.1% final concentration) [1] [4].
  • Incubate treated parasites for 72 hours at 25°C. For extended assays, medium replacement with fresh drug may be necessary at 72-hour intervals to maintain compound activity [1].

Viability Assessment Methods:

  • Direct counting: Harvest cells and enumerate using a Neubauer hemocytometer with trypan blue exclusion to assess viability [4].
  • Metabolic assays: Utilize MTT, Alamar Blue, or resazurin-based assays following manufacturer protocols. Incubate with indicator dye for 2-4 hours and measure absorbance/fluorescence using a plate reader [2] [4].
  • Luciferase activity: For transgenic lines, add luciferin substrate and measure bioluminescence using a luminometer [3].

Data Analysis:

  • Calculate percentage inhibition relative to untreated controls. Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves in appropriate statistical software (e.g., GraphPad Prism) [1] [4].

Table 2: Macromolecular Synthesis Inhibition Profile of Alkyl-Lysophospholipids

Compound DNA Synthesis Inhibition RNA Synthesis Inhibition Protein Synthesis Inhibition
This compound Moderate Moderate Moderate
Miltefosine Strong Very strong Strong
Edelfosine Moderate Strong Moderate
Intracellular Amastigote Assay Protocol

The intracellular amastigote model represents the clinically relevant stage of Leishmania infection and provides critical data on compound efficacy against the parasite form responsible for human disease. This macrophage-based assay system evaluates drug penetration, host-cell interactions, and true anti-amastigote activity.

Macrophage Isolation and Culture:

  • Isolate peritoneal macrophages from mice (e.g., BALB/c or CD-1 strains) by lavage 3-4 days after thioglycollate elicitation. Alternatively, use bone marrow-derived macrophages differentiated with M-CSF or macrophage cell lines (J774A.1) [3] [4].
  • Seed macrophages in chamber slides, 96-well plates, or tissue culture dishes at a density of 5×10⁴ cells per well in complete RPMI 1640 or DMEM medium supplemented with 10-20% FCS, 1% penicillin/streptomycin, and 30% L-cell conditioned medium (as a source of M-CSF for bone marrow-derived macrophages) [3] [4].
  • Allow macrophages to adhere for 2-4 hours at 37°C in 5% CO₂, then remove non-adherent cells by gentle washing with pre-warmed PBS [3].

Infection and Drug Treatment:

  • Prepare amastigotes from infected animal spleens or differentiate promastigotes to amastigotes in vitro by temperature and pH shift. Use freshly isolated amastigotes for optimal infection rates [4].
  • Infect macrophages at a parasite-to-host cell ratio of 5:1 to 20:1, depending on the Leishmania strain and macrophage type. Incubate for 6-24 hours at 37°C in 5% CO₂ to allow phagocytosis [3] [4].
  • Remove extracellular parasites by extensive washing with pre-warmed PBS. Add fresh medium containing this compound at appropriate concentrations (typically 0.1-50 µM). Include untreated infected controls and uninfected controls [1] [3].
  • Incubate for 72-120 hours at 37°C in 5% CO₂. For extended assays (≥72 hours), replace medium with fresh drug-containing medium at 72-hour intervals [3].

Assessment of Infection and Drug Efficacy:

  • Microscopy method: Fix cells with methanol and stain with Giemsa (10-20% for 15-20 minutes). Count the number of amastigotes per 100 macrophages and determine the percentage of infected macrophages. Calculate the ED₅₀ based on the reduction in amastigote burden compared to untreated controls [1].
  • Flow cytometry method: As described in the innovative approach by [1], stain fixed cells with ethidium bromide (10 µg/mL) to label both macrophage and amastigote DNA. Analyze by flow cytometry to distinguish and quantify different cell populations, calculating the specific reduction in amastigote numbers [1].
  • Luciferase method: For transgenic luciferase-expressing strains, measure bioluminescence as a quantitative indicator of parasite burden [3].

The experimental workflow for assessing this compound's leishmanicidal activity encompasses multiple parallel approaches that collectively provide a comprehensive efficacy and safety profile, as visualized below:

G cluster_main Primary Screening cluster_secondary Mechanistic Studies cluster_safety Safety Assessment Start Study Design Promastigote Promastigote Assays (Extracellular Forms) Start->Promastigote Amastigote Intracellular Amastigote Assays (Macrophage Infection Model) Start->Amastigote Mechanism Mechanism of Action Studies Promastigote->Mechanism Active Compounds Combination Drug Combination Screening Promastigote->Combination Cytotoxicity Mammalian Cell Cytotoxicity Promastigote->Cytotoxicity Amastigote->Mechanism Confirmed Activity Amastigote->Combination Amastigote->Cytotoxicity Data Integrated Data Analysis Mechanism->Data Combination->Data Cytotoxicity->Data

Advanced Mechanistic Studies

Apoptosis-Like Death Detection

Alkyl-lysophospholipids, including this compound, may induce apoptosis-like death in Leishmania parasites, representing a potential mechanism of action that can be investigated through specific molecular assays.

DNA Fragmentation Analysis:

  • Harvest 1×10⁷ this compound-treated promastigotes or amastigotes by centrifugation. Extract genomic DNA using standard phenol-chloroform methods or commercial kits [4].
  • Separate DNA fragments (10-20 µg per lane) on a 1.5-2% agarose gel containing ethidium bromide (0.5 µg/mL). Visualize under UV light for characteristic DNA laddering pattern, indicative of internucleosomal cleavage [4].
  • Include positive controls (e.g., parasites treated with known inducers of apoptotic-like death) and negative controls (untreated parasites) for comparison.

Nuclear Morphology Assessment:

  • Fix parasites in 3% paraformaldehyde and permeabilize with 0.2% Triton X-100. Stain with propidium iodide (10 µg/mL) for 2-5 minutes [4].
  • Examine using fluorescence microscopy for characteristic apoptotic nuclei (condensed or fragmented chromatin). Count at least 200 cells per treatment to determine the percentage of cells with apoptotic morphology [4].
  • Alternatively, use TUNEL assay with commercial kits according to manufacturer instructions to label DNA strand breaks in situ [4].
Macromolecular Synthesis Inhibition

Understanding the effect of this compound on parasite biosynthetic pathways provides insight into its mechanism of action and potential selectivity.

Radioisotope Incorporation Assay:

  • Incubate mid-log phase promastigotes (1×10⁶/mL) with this compound at IC₅₀ and IC₉₀ concentrations in complete medium [1].
  • After 2-4 hours of drug exposure, add labeled precursors: [³H]-thymidine (1 µCi/mL) for DNA synthesis, [³H]-uridine (1 µCi/mL) for RNA synthesis, and [³H]-leucine (1 µCi/mL) for protein synthesis [1].
  • Incubate for an additional 4-6 hours, then harvest cells by centrifugation and precipitate macromolecules with cold 10% trichloroacetic acid (TCA).
  • Collect precipitates on glass fiber filters, wash extensively with TCA, and measure incorporated radioactivity by scintillation counting [1].
  • Calculate percentage inhibition compared to untreated controls for each biosynthesis pathway.
Mitochondrial Function Assessment

Given the evidence that alkyl-lysophospholipids disrupt calcium homeostasis and mitochondrial function in related parasites, evaluating these parameters for this compound provides mechanistic insight.

Mitochondrial Membrane Potential:

  • Harvest this compound-treated parasites and incubate with 10-50 nM tetramethylrhodamine ethyl ester (TMRE) or JC-1 dye for 20-30 minutes at room temperature [5].
  • Analyze by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization [5].
  • Include positive control (e.g., parasites treated with carbonyl cyanide m-chlorophenyl hydrazone/CCCP) for validation.

Intracellular Calcium Measurement:

  • Load parasites with 5 µM Fura-2 AM or Fluo-4 AM calcium-sensitive dyes for 30-60 minutes at room temperature in assay buffer [5].
  • After washing, measure fluorescence before and after this compound addition using a fluorescence plate reader or spectrofluorometer. For Fura-2, use excitation at 340/380 nm and emission at 510 nm; calculate [Ca²⁺]i using the Grynkiewicz equation [5].
  • Monitor real-time calcium flux to detect this compound-induced alterations in calcium homeostasis.

The multifaceted mechanism of action of alkyl-lysophospholipid compounds like this compound involves disruption of multiple cellular pathways in Leishmania parasites, as illustrated in the following pathway diagram:

G cluster_membrane Membrane & Signaling Disruption cluster_organelles Organelle Dysfunction cluster_biosynthesis Biosynthesis Inhibition This compound This compound Exposure Membrane Membrane Integrity & Lipid Composition This compound->Membrane PLC Phospholipase C Activation This compound->PLC PKC Protein Kinase C Inhibition This compound->PKC Mitochondria Mitochondrial Dysfunction Δψm Disruption Membrane->Mitochondria Calcium Calcium Homeostasis Disruption PLC->Calcium RNA RNA Synthesis Inhibition PKC->RNA Mitochondria->Calcium Mutual Enhancement Apoptosis Apoptosis-Like Cell Death (DNA Fragmentation, PS Externalization) Mitochondria->Apoptosis Calcium->Mitochondria Mutual Enhancement Calcium->Apoptosis ER Endoplasmic Reticulum Stress RNA->Apoptosis Protein Protein Synthesis Inhibition Protein->Apoptosis Lipid Ether-Lipid Metabolism Disruption Outcome Parasite Elimination Apoptosis->Outcome

Technical Considerations and Optimization

Strain-Specific Variations

Researchers should account for intrinsic differences in drug susceptibility among Leishmania strains and species when interpreting this compound activity data. The table below summarizes key variables that influence assay outcomes:

Table 3: Factors Influencing this compound Activity Assessment

Factor Impact on Results Recommendation
Strain differences Up to 10-fold variation in susceptibility between species/strains Include reference strains with known susceptibility profiles
Parasite culture age Stationary phase promastigotes show reduced susceptibility Use mid-log phase parasites for consistent results
Macrophage type Primary macrophages vs. cell lines show different infection rates Use consistent macrophage source throughout study
Infection ratio High multiplicity of infection may overwhelm drug effect Optimize for each parasite-macrophage combination
Drug exposure time Prolonged exposure increases efficacy but may enhance cytotoxicity Standardize 72-hour exposure for comparison
Combination Therapy Screening

With emerging interest in combination therapies for leishmaniasis to enhance efficacy and reduce resistance development, assessing this compound in combination with other anti-leishmanial agents represents a valuable research direction.

Fixed-Ratio Isobologram Method:

  • Prepare this compound and partner drug (e.g., amphotericin B, paromomycin, sodium stibogluconate) at predetermined EC₅₀ concentrations [6].
  • Combine drugs in fixed ratios (e.g., 5:0, 4:1, 3:2, 2:3, 1:4, 0:5 of this compound:partner drug) and perform serial dilutions [6].
  • Assess activity against intracellular amastigotes as described in section 3.2. Calculate the fractional inhibitory concentration (FIC) for each drug in combination: FIC = (EC₅₀ of drug in combination) / (EC₅₀ of drug alone) [6].
  • Determine ΣFIC (sum of FICs for both drugs) for each combination. Interpret results: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4 indicates indifference; ΣFIC > 4 indicates antagonism [6].

Conclusion

These comprehensive application notes and detailed protocols provide researchers with standardized methodologies for assessing the leishmanicidal activity of this compound and related alkyl-lysophospholipid compounds. The integrated approach encompassing promastigote screening, intracellular amastigote validation, mechanistic studies, and combination assessments enables thorough compound characterization from initial screening to mechanism elucidation. The quantitative benchmarks and technical considerations included in this document facilitate experimental reproducibility and meaningful cross-study comparisons, ultimately advancing the development of novel therapeutics for neglected parasitic diseases.

References

Comprehensive Application Notes and Protocols: Assessing Ilmofosine Cytotoxicity Using Human Tumor Colony-Forming Unit Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ilmofosine and Colony-Forming Assays

This compound (BM 41.440, 1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) represents a class of synthetic alkyl lysophospholipid analogs with demonstrated activity against various tumor models in both in vitro and in vivo settings [1]. This compound has progressed to early clinical investigation in phase I trials, establishing the need for robust in vitro assessment methods to define tumor types most likely to respond clinically. The colony-forming unit (CFU) assay serves as a gold standard method for evaluating the long-term proliferative capacity of individual cells after therapeutic intervention, providing critical information beyond short-term viability measures [2].

The CFU assay, also known as the clonogenic assay, was originally developed in the 1950s by Theodore Puck and Philip Marcus to study radiation effects on mammalian cells [2]. This method evaluates the ability of a single cell to proliferate into a colony of 50 or more cells, reflecting approximately 5-6 divisions and indicating sustained proliferative capacity [2]. Unlike metabolic assays that measure immediate viability, CFU assays detect reproductive cell death, where cells may appear viable shortly after treatment but have lost the capacity to divide—a critical consideration in cancer therapy development where preventing tumor repopulation is essential [2].

Fundamental Principles of Colony-Forming Unit Assays

Core Concepts and Definitions
  • Clonogenic Potential: The ability of a single progenitor cell to give rise to a colony of ≥50 cells through multiple rounds of division [2]. This threshold was established by Puck and Marcus and remains standard because it confirms sustained proliferation through several cell cycles.

  • Plating Efficiency (PE): The percentage of seeded cells that give rise to colonies under control conditions, calculated as (number of colonies counted / number of cells seeded) × 100 [3] [4]. This parameter varies significantly across different tumor types and must be established for each cell system.

  • Survival Fraction: The plating efficiency of treated cells relative to the plating efficiency of control cells, providing a normalized measure of treatment impact on reproductive capacity [2].

Advantages for Nanomaterial and Cytotoxicity Testing

The CFE assay is particularly valuable for toxicity testing of nanomaterials (NMs) and pharmaceutical compounds like this compound due to its label-free nature, which eliminates interference issues common with colorimetric or fluorescent readouts [3]. NM-based products can interfere with optical detection methods through light absorption, fluorescence, or adsorption of assay components, potentially leading to biased results [3]. Being non-colorimetric and non-fluorescent, the CFE assay bypasses these limitations, providing more reliable hazard identification for reactive compounds.

This compound Activity Against Human Tumor CFUs

Study Design and Tumor Spectrum

In a comprehensive preclinical evaluation, this compound was tested against 348 freshly explanted human tumor specimens using an in vitro soft agar cloning system [1]. The study employed final this compound concentrations ranging from 1.0-30 μg/ml in continuous incubation experiments. Among the specimens tested, 134 (39%) were evaluable for determination of tumor growth modulation activity, with the most common tumor types including:

  • Non-small cell lung cancer
  • Breast cancer
  • Colorectal cancer
  • Ovarian cancer
  • Renal cell cancer
  • Melanoma
Concentration-Dependent Antitumor Effects

The study demonstrated a marked concentration-dependent increase in the frequency of tumor specimens inhibited by this compound [1]. The data revealed exceptional concentration-dependent response kinetics, as summarized in Table 1.

Table 1: Concentration-Dependent Activity of this compound Against Human Tumor CFUs

This compound Concentration (μg/ml) Number of Sensitive Specimens / Total Tested Percentage of Sensitive Specimens
1.0 6/134 4%
30.0 113/133 85%

Statistical analysis confirmed an extremely significant difference (p < 0.0000005) between the response rates at 1 μg/ml versus 30 μg/ml, indicating a steep concentration-response relationship [1]. This dramatic increase in efficacy across the concentration range suggests that achieving adequate plasma concentrations will be critical for clinical success.

Detailed Experimental Protocol

Reagents and Equipment
4.1.1 Essential Reagents
  • This compound (prepare stock solutions in appropriate solvent)
  • Cell culture medium appropriate for tumor cells (e.g., RPMI 1640, DMEM)
  • Fetal bovine serum (FBS), typically at 10% concentration
  • Trypsin-EDTA solution (0.05-0.25% depending on cell line)
  • Phosphate buffered saline (PBS), calcium- and magnesium-free
  • Soft agar or methylcellulose-based semi-solid media for suspension cultures
  • Staining solutions: 1% methylene blue, crystal violet, or Giemsa [3] [2]

Table 2: Staining Solutions for Colony Visualization

Staining Solution Composition Preparation Storage Conditions
1% Methylene Blue 1 g methylene blue, 50 mL ethanol, 50 mL dH₂O Dissolve powder in ethanol, add water, then filter Room temperature, 3 months
Crystal Violet 0.5 g crystal violet, 25 mL methanol, 75 mL dH₂O Dissolve crystal violet in methanol, add water, filter Room temperature, dark bottle, 6 months
Giemsa (10%) 10 mL Giemsa stock, 90 mL PBS (pH 6.8) Dilute stock in pre-warmed PBS, filter Prepare fresh, use within 24 hours
4.1.2 Equipment Requirements
  • Laminar flow hood (Class II biosafety cabinet)
  • CO₂ incubator maintaining 37°C, 5% CO₂, and 95-98% humidity
  • Inverted microscope with phase contrast capability
  • Automated cell counter or Bürker chamber
  • Centrifuge with temperature control (200-1500 × g)
  • Water bath set at 37°C
  • Vortex mixer
  • Multi-well plates (6-well, 12-well, or 24-well formats) [3]
Cell Preparation and Seeding

The following workflow diagram illustrates the key steps in performing the CFU assay with this compound:

G A Harvest tumor cells in exponential growth phase B Prepare single-cell suspension A->B C Count and adjust cell concentration B->C D Seed cells in appropriate culture vessels C->D E Allow cell attachment (1-16 hours) D->E G Apply treatments to cells (include controls) E->G F Prepare this compound dilution series F->G H Incubate for colony formation (5-12 days) G->H I Stain colonies with methylene blue H->I J Count colonies and calculate survival I->J

Figure 1: Experimental workflow for CFU assay with this compound treatment

4.2.1 Cell Seeding Specifications
  • Cell Status: Use cells in exponential growth phase (50-80% confluency) at low passage (recommended maximum P15) [3].
  • Seeding Density: Optimal density depends on plating efficiency; for A549 cells with high plating efficiency, seed 30 cells/well in 0.5 ml for 12-well plates or 50 cells in 1 ml for 6-well plates [3].
  • Pre-exposure Period: Allow 1-16 hours for cell attachment before adding this compound, ensuring cells do not divide between seeding and exposure [3].
  • Cell Dilution Protocol:
    • Prepare dilution of 1 × 10⁵ cells/ml
    • Prepare further 1 × 10⁴ cells/ml (10× dilution)
    • Prepare final 1 × 10³ cells/ml dilution
    • From this, prepare the appropriate seeding concentration [3]
This compound Treatment and Incubation
  • Concentration Range: Based on preclinical data, test this compound across a range of 1.0-30 μg/ml to establish complete concentration-response relationship [1].
  • Controls: Include negative controls (vehicle-only treated) and positive controls (established cytotoxic agent appropriate for tumor type).
  • Exposure Conditions: Continuous exposure throughout the incubation period mimics clinical administration [1].
  • Incubation Duration: 5-12 days depending on cell doubling time, until visible colonies form in control wells [3].
Staining, Counting and Data Analysis
  • Staining Procedure: Add 20 μl of 1% methylene blue into each well and incubate for minimum 30 minutes [3]. Remove staining solution and rinse carefully with water to reduce background staining if needed.
  • Colony Counting: Count colonies manually or using automated systems; define a colony as ≥50 cells [2].
  • Calculation of Results:
    • Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100
    • Survival Fraction = (PE of treated sample / PE of control) × 100
    • Inhibition Percentage = 100 - Survival Fraction

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of this compound's antitumor activity requires further elucidation, alkyl lysophospholipid analogs typically interact with cell membrane components and can modulate key signaling pathways involved in cell survival and proliferation. Based on the broader class of compounds, this compound may influence:

  • Membrane phospholipid metabolism through interference with phosphatidylcholine synthesis
  • Protein kinase C signaling pathways that regulate cell proliferation and differentiation
  • Tyrosine phosphorylation events that control critical cellular processes [5]

The following diagram illustrates potential signaling pathways that may be modulated by this compound based on its class effects:

G A This compound Interaction with Cell Membrane B Modulation of Lipid Metabolism A->B D Activation of Cellular Stress Responses A->D C Inhibition of Key Signaling Pathways B->C E Induction of Reproductive Cell Death C->E D->E F Potential Pathway Modulations: G • Protein Kinase C Inhibition • Tyrosine Phosphorylation Alterations • Lipoxygenase Pathway Effects • Calcium Homeostasis Disruption

Figure 2: Potential signaling pathways modulated by this compound based on class effects

Research on related compounds suggests that lipoxygenase pathway inhibition may represent one relevant mechanism, as demonstrated by the reversible inhibition of lymphokine-activated killer cell activity by lipoxygenase-pathway inhibitors [6]. Additionally, alterations in protein kinase and phosphatase activities with subsequent effects on membrane tyrosine phosphorylation represent plausible mechanisms that warrant further investigation [5].

Application Notes for Drug Screening

Advantages and Limitations in Pharmaceutical Applications

The human tumor colony-forming assay offers several advantages for drug screening:

  • Demonstrated Sensitivity: The assay detects activity of most standard chemotherapeutic agents [4].
  • Clinical Correlation: The method categorized nontoxic clinically ineffective agents as true negatives with 97% accuracy in validation studies [4].
  • Novel Compound Identification: In screening applications, the assay identified 14 active compounds among 79 that were negative in the standard National Cancer Institute P388 leukemia prescreen [4].

However, researchers should consider several limitations:

  • Metabolic Activation Limitations: Compounds requiring systemic metabolic activation may show false negative results [4].
  • Medium Interference: Culture medium constituents may block the activity of certain antimetabolites [4].
  • Tumor Type Variability: Considerable variability exists in the availability and colony growth of different tumor types, with breast, colorectal, kidney, lung, melanoma, and ovarian tumors showing the best performance [4].
Technical Considerations for Assay Success
  • Quality Control Measures: Implement rigorous quality controls including positive controls, reproducibility assessments between laboratories, and standardized scoring criteria [4].
  • Colony-Forming Efficiency Ranges: Expect colony-forming efficiencies between 0.05% to 0.11% for the most useful tumor types [4].
  • Interference Minimization: The label-free nature of the CFE assay makes it particularly suitable for testing reactive compounds like this compound that might interfere with colorimetric or fluorescent readouts [3].

Conclusion and Clinical Implications

The preclinical data demonstrate that This compound possesses significant concentration-dependent activity against a broad spectrum of human tumor colony-forming units in vitro [1]. The dramatic increase in activity from 4% to 85% of specimens across the concentration range from 1-30 μg/ml underscores the critical importance of achieving therapeutic plasma concentrations in clinical settings. The human tumor colony-forming unit assay represents a valuable tool for antitumor drug screening, though its application must consider technical limitations inherent in the methodology [4].

Based on the compelling preclinical activity profile, clinical phase II trials with this compound are warranted for tumor types demonstrating in vitro sensitivity, provided adequate plasma concentrations can be achieved in patients [1]. The colony formation assay continues to provide critical insights into long-term cell survival and reproductive death that remain essential for comprehensive evaluation of novel antineoplastic agents like this compound.

References

Application Notes: Ilmofosine for Bone Marrow Purging in Acute Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle and Rationale Autologous bone marrow transplantation (ABMT) is a potential cure for acute leukemia, but its success is limited by the risk of re-infusing residual leukemic cells present in the "remission" marrow. Ex vivo purging aims to eliminate these cells prior to reinfusion. Alkyl-lysophospholipids (ALPs), including ilmofosine, are synthetic membrane-targeting agents prized for their selective cytotoxicity against neoplastic cells while largely sparing normal hematopoietic stem cells [1]. This selectivity makes them excellent candidates for purging.

2. Mechanism of Action this compound is an ether lipid derivative of lysophosphatidylcholine. Its antitumor activity is linked to its interaction with cell membranes. Unlike conventional chemotherapeutics that target DNA, ALPs like this compound incorporate into the cell membrane and disrupt key signaling pathways and enzymatic activities essential for cell survival [1]. Preclinical data suggests this compound exhibits a broad-spectrum of anti-tumor activity against various human cancers in vitro [2].

3. Preclinical Efficacy Profile this compound has demonstrated significant activity in preclinical models. A study on human tumor colony-forming units (HTCFU) showed that its cytotoxic effects are concentration-dependent.

The table below summarizes the in vitro efficacy of this compound against a panel of freshly explanted human tumors:

Table 1: In Vitro Efficacy of this compound Against Human Tumor Colony-Forming Units (HTCFU) [2]

This compound Concentration (μg/mL) Number of Sensitive Specimens / Total Tested Sensitivity Rate
1.0 6 / 134 4%
30.0 113 / 133 85%

This concentration-dependent response provides a critical guide for determining the effective purging concentration in ex vivo protocols.

4. Clinical Toxicity and Administration Considerations A Phase I clinical trial of this compound administered as a weekly 24-hour intravenous infusion provides key insights into its tolerability. The dose-limiting toxicity (DLT) at 800 mg/m² was a syndrome of severe abdominal pain [3]. Other observed toxicities included nausea, anorexia, fatigue, and minor elevations in liver function tests. Notably, no significant neutropenia or thrombocytopenia was reported, which is a favorable indicator for a purging agent, as it suggests lesser toxicity to normal bone marrow progenitor cells [3].

Detailed Experimental Purging Protocol

This protocol outlines a standardized procedure for ex vivo purging of human bone marrow with this compound, based on preclinical evidence and inferred from related ALP protocols [2] [1].

1. Reagents and Materials

  • This compound stock solution (e.g., 10 mg/mL in sterile saline or culture-grade DMSO)
  • Human bone marrow aspirate from a patient in complete remission
  • Complete tissue culture medium (e.g., RPMI-1640 with 10% FBS)
  • Sterile tissue culture flasks or bags
  • Water bath or incubator maintained at 37°C
  • Centrifuge
  • Trypan blue stain or automated cell counter for viability assessment

2. Marrow Processing and Purging Procedure

  • Bone Marrow Preparation: Collect bone marrow aspirate into a heparinized container. Perform density gradient centrifugation (e.g., using Ficoll-Paque) to isolate the mononuclear cell (MNC) fraction. Wash cells twice and resuspend in complete medium at a final concentration of 5-10 x 10^6 cells/mL.
  • Drug Exposure: Add this compound from the stock solution to the cell suspension to achieve a final concentration within the effective range of 1-30 μg/mL. Lower concentrations (e.g., 1-10 μg/mL) may be used for initial studies to assess stem cell toxicity, while higher concentrations (e.g., 20-30 μg/mL) are likely required for maximal leukemic cell kill [2].
  • Incubation: Incubate the cell suspension for 4-6 hours in a sterile flask or bag at 37°C in a 5% CO₂ incubator. Gently agitate the cells periodically to ensure uniform exposure.
  • Drug Removal and Washing: After incubation, centrifuge the cell suspension. Carefully remove the supernatant containing the drug and wash the cell pellet twice with a large volume of plain medium or phosphate-buffered saline (PBS).
  • Final Resuspension: Resuspose the purged marrow cells in an appropriate infusion solution (e.g., saline with 1-5% human albumin) for immediate reinfusion or cryopreservation.

3. Quality Control Assays To validate the success of the purging procedure, the following assays should be performed:

  • Viability Staining: Use trypan blue exclusion to determine the percentage of viable cells post-purging. A viability of >70% for normal marrow cells is generally acceptable.
  • Clonogenic Assays: Culture the purged marrow in methylcellulose-based media to quantify the survival of normal hematopoietic progenitor cells (CFU-GM, BFU-E). Compare the colony-forming efficiency to that of an untreated control marrow.
  • Limiting Dilution Assay: Co-culture the purged marrow with a known number of leukemic cells in a model system to demonstrate the elimination of leukemic clonogens.

The following diagram illustrates the core workflow and the critical mechanism of action for this compound during the purging process.

G Start Bone Marrow Aspirate (Remission Phase) Step1 Density Gradient Centrifugation Start->Step1 Step2 Incubate with this compound Step1->Step2 Step3 Wash to Remove Drug Step2->Step3 Mech1 Disrupts Membrane Signaling Step2->Mech1 Mech2 Inhibits Key Enzymes (e.g., Protein Kinase C) Step2->Mech2 Outcome2 Normal Stem Cells Largely Spared Step2->Outcome2 Step4 Quality Control Step3->Step4 End Reinfusion or Cryopreservation Step4->End Outcome1 Leukemic Cell Death (Apoptosis) Mech1->Outcome1 Mech2->Outcome1

Diagram 1: this compound Bone Marrow Purging Workflow and Mechanism. This diagram outlines the key steps in the ex vivo purging process and illustrates the proposed selective mechanism of action of this compound on leukemic cells versus normal stem cells.

Critical Parameters and Troubleshooting

  • Concentration and Timing: The efficacy and selectivity of purging are highly dependent on both drug concentration and incubation time. These parameters must be optimized for the specific marrow cell density and the expected leukemic burden.
  • Vehicle Control: When using DMSO as a solvent, always include a vehicle control (same concentration of DMSO without this compound) to account for any effects of the solvent on cell viability.
  • Stem Cell Toxicity: While ALPs are selective, they are not entirely harmless to normal cells. The concentration used represents a balance between maximal leukemic cell kill and acceptable loss of normal stem cells, as was observed with the related ALP ET-18-OCH3 [4]. Monitoring CFU-GM counts is essential.

Conclusion

This compound represents a promising, membrane-targeted agent for the ex vivo purging of leukemic cells from autologous bone marrow grafts. Preclinical data supports its broad efficacy, and early clinical data suggests a manageable toxicity profile. The protocol outlined here provides a foundational framework for researchers to further investigate and validate this compound in this setting, potentially improving outcomes for patients undergoing ABMT.

References

Established In Vivo Models for Oral Drug Testing

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common in vivo models used in oral drug development. These models are crucial for studying the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated in simpler systems [1].

Model Type Key Characteristics Primary Applications in Oral Delivery
Rodent Models (e.g., Mice, Rats) Small size, cost-effective, well-established genetic and physiological data, availability of disease models. Early-stage screening of bioavailability, pharmacokinetic (PK) and pharmacodynamic (PD) studies, dose-ranging, initial safety and efficacy assessment [1].
Non-Rodent Models (e.g., Dogs, Mini-pigs) Physiological and metabolic similarities to humans, larger size allows for repeated blood sampling and better PK profiling. More reliable prediction of human PK parameters, assessment of food effects, advanced safety and toxicology studies [1].
Disease-Specific Models Genetically engineered or induced models that mimic human pathologies (e.g., cancer, inflammatory bowel disease). Evaluation of drug efficacy in a relevant pathological context, targeted delivery to diseased tissues [2].

Quantitative Data from Preclinical Oral Studies

When conducting in vivo studies, specific quantitative data must be collected and analyzed. The following table outlines key parameters that are typically measured for any orally administered drug candidate, which would also apply to ilmofosine [1].

Parameter Category Specific Metrics Experimental Method

| Pharmacokinetics (PK) | - Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax
  • AUC: Area under the plasma concentration-time curve (measure of total exposure)
  • Half-life (t½): Elimination half-life
  • Bioavailability (F): Fraction of administered dose that reaches systemic circulation | Serial blood collection after oral administration, followed by bioanalytical assays (e.g., LC-MS/MS) to measure drug concentration in plasma over time [1]. | | Toxicology & Safety | - Clinical observations (e.g., lethargy, ruffled fur)
  • Body weight and food/water consumption
  • Clinical pathology (hematology, clinical chemistry)
  • Histopathology of tissues (e.g., liver, kidney, GI tract) | Daily monitoring, periodic blood collection, and gross necropsy with microscopic examination of tissues at the end of the study [1]. | | Efficacy & Biomarkers | - Tumor volume/weight (in oncology models)
  • Disease-specific clinical scores
  • Reductions in specific pathological biomarkers | Caliper measurements, endoscopic evaluation, ELISA or other immunoassays on blood or tissue samples [1]. |

Detailed Experimental Protocol for a Rodent Study

This protocol provides a generalized step-by-step methodology for evaluating an oral drug in a rodent model, which can serve as a template for this compound.

1. Formulation Preparation

  • Vehicle Selection: Based on the drug's physicochemical properties, prepare a stable homogenous suspension or solution. Common vehicles include aqueous suspensions with 0.5-1% methylcellulose or carboxymethylcellulose, or solutions in buffers if solubility permits [1].
  • Dose Preparation: Prepare fresh dosing solutions daily. Calculate the required concentration based on the average animal body weight to ensure the administration volume is consistent (e.g., 10 mL/kg for mice, 5 mL/kg for rats). For example, to achieve a 50 mg/kg dose with a 10 mL/kg volume, prepare a 5 mg/mL stock solution.

2. Animal Dosing and Sample Collection

  • Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature/humidity) with ad libitum access to food and water for at least 3-5 days prior to the study.
  • Fasting: Optionally, fast animals for 2-4 hours before dosing to standardize gastric content, unless studying food effects [3].
  • Oral Gavage: Use a ball-tipped gavage needle attached to a syringe to deliver the formulation directly into the stomach. Sham-treated control groups should receive the vehicle only.
  • Blood Sampling: Collect blood serially from the retro-orbital plexus, tail vein, or via a cannula implanted in the jugular vein. Typical time points for a PK study are: pre-dose, 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge samples to separate plasma and store at -80°C until analysis.

3. Data and Tissue Analysis

  • Bioanalysis: Quantify drug concentrations in plasma using a validated method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
  • PK Analysis: Use a non-compartmental analysis (NCA) approach with specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters like C~max~, T~max~, AUC, and t~½~.
  • Tissue Collection: At the endpoint of the study, euthanize animals and collect tissues of interest (e.g., liver, kidney, tumor, GI tract segments). Tissues can be snap-frozen for drug concentration measurement or fixed in formalin for histopathological examination.

The following workflow diagram illustrates the key stages of this in vivo protocol.

G Start Study Start P1 1. Formulation Prep • Select vehicle (e.g., 0.5% methylcellulose) • Prepare fresh dosing solution Start->P1 P2 2. Animal Dosing • Acclimatize and optionally fast animals • Administer via oral gavage P1->P2 P3 3. Sample Collection • Serial blood sampling at set time points • Centrifuge to isolate plasma P2->P3 P4 4. Data & Tissue Analysis • LC-MS/MS bioanalysis of plasma • Non-compartmental PK analysis • Histopathology of tissues P3->P4 End Data Interpretation & Study Report P4->End

Considerations for Model Selection and Data Translation

  • Correlating with In Vitro Data: To improve the predictive power of your research, establish an In Vitro-In Vivo Correlation (IVIVC). For instance, apparent permeability (P~app~) values from Caco-2 cell models can be correlated with the fraction of drug absorbed in vivo to help bridge findings between different systems [1].
  • Critical Factors for Human Translation: Be mindful of species differences. Key factors include variations in gastrointestinal physiology (transit time, pH, microbiota), plasma protein binding, and the expression and activity of drug-metabolizing enzymes (e.g., Cytochrome P450) and transport proteins (e.g., P-glycoprotein) [1]. These differences must be considered when extrapolating animal data to humans.

How to Proceed with this compound Research

The information presented offers a robust framework for oral drug testing. To apply it specifically to this compound, I suggest you:

  • Consult Specialized Databases: Search patent literature, chemical registries, and pharmaceutical conference abstracts using the term "this compound" to find any existing, non-published data.
  • Begin with Foundational Studies: If no data exists, start by characterizing this compound's key properties, such as its solubility, stability in simulated gastrointestinal fluids, and permeability in Caco-2 cell monolayers [4] [1]. This data is essential for designing a rational in vivo study.

References

Comprehensive Application Notes and Protocols: Flow Cytometry Analysis of Ilmofosine-Treated Leishmania for Antileishmanial Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Leishmaniasis represents a major global health challenge, with an estimated 0.7-1 million new cases annually worldwide. The disease manifests in various clinical forms ranging from self-healing cutaneous lesions to potentially fatal visceral infections. Current chemotherapeutic options remain limited, highlighting the urgent need for novel therapeutic agents. Alkyl-lysophospholipid analogues constitute a promising family of compounds with demonstrated antileishmanial activity, including ilmofosine, edelfosine, and miltefosine. Among these, this compound has shown significant potential based on preliminary studies, though its characterization remains less comprehensive than miltefosine, which has been approved for human treatment. Flow cytometry has emerged as a powerful analytical technique in antileishmanial drug discovery, enabling rapid, quantitative assessment of multiple cellular parameters simultaneously, including viability, cell cycle status, mitochondrial function, and apoptosis-like processes in parasite populations.

These application notes provide detailed methodologies for evaluating the antileishmanial activity of this compound against various Leishmania species using flow cytometric approaches. The protocols cover essential aspects from parasite culture and maintenance to advanced mechanistic studies, providing researchers with robust tools for investigating this promising compound class. The standardized procedures outlined here facilitate reliable data generation and comparison across laboratories, accelerating the development of much-needed therapeutic alternatives for these neglected tropical diseases.

Quantitative Efficacy Data of this compound Against Leishmania spp.

Antileishmanial Activity Across Species and Developmental Stages

Table 1: In vitro efficacy of this compound against various Leishmania species

Leishmania Species Parasite Stage IC₅₀/ED₅₀ (μM) Experimental Model Reference
L. donovani Promastigotes 26.73-33.31 μM Axenic culture [1]
L. donovani Amastigotes 16.46-23.16 μM Macrophage infection model [1]
L. amazonensis Promastigotes 1.9-3.4 μM Axenic culture [2]
L. amazonensis Intracellular amastigotes 4.2-9.0 μM Infected macrophages [2]
L. donovani Promastigotes - Apoptosis assay [3]

The efficacy data demonstrate that This compound exhibits potent antileishmanial activity against multiple Leishmania species, with varying potency depending on the parasite stage and species. Interestingly, the intracellular amastigote forms, which are responsible for clinical manifestations in humans, generally show greater sensitivity to this compound compared to the promastigote stage. When comparing alkyl-lysophospholipid analogues, a consistent ranking of potency emerges: edelfosine > this compound > miltefosine across various Leishmania species, including L. donovani and L. amazonensis [2] [4]. This structure-activity relationship provides valuable insights for further medicinal chemistry optimization of this compound class.

Mechanistic Studies of this compound Action

Table 2: Flow cytometry assays for investigating this compound mechanisms of action

Cellular Process Flow Cytometry Probe/Marker Key Findings Reference
Viability/Cytotoxicity Propidium iodide Dose-dependent increase in PI-positive cells indicating loss of membrane integrity [2]
Mitochondrial Function Rhodamine 123 Decreased fluorescence suggesting disruption of mitochondrial membrane potential (ΔΨm) [2]
Apoptosis-like Death Annexin V-FITC Phosphatidylserine externalization in absence of PI (early apoptosis) [3]
Macromolecular Synthesis [³H] thymidine, [³H] uridine, [³H] leucine Inhibition of DNA, RNA, and protein synthesis [1]
Drug Uptake BODIPY-labeled analogues Differential accumulation correlated with susceptibility [5]

Mechanistic studies reveal that This compound impacts multiple cellular processes in Leishmania parasites. The compound interferes with macromolecular biosynthesis, with particularly strong inhibition of RNA synthesis observed [1]. Additionally, this compound disrupts mitochondrial membrane potential, as evidenced by decreased Rhodamine 123 fluorescence, suggesting mitochondrial dysfunction as a potential mechanism of action [2]. At higher concentrations, this compound induces apoptosis-like cell death characterized by phosphatidylserine externalization, DNA fragmentation, and cell shrinkage [3]. These multifaceted mechanisms may contribute to the potent antileishmanial activity of this compound and potentially reduce the likelihood of rapid resistance development.

Experimental Protocols

Parasite Culture and Maintenance

Purpose: To establish and maintain axenic cultures of Leishmania promastigotes for drug susceptibility testing.

Materials and Reagents:

  • Leishmania spp. promastigotes (e.g., L. donovani, L. amazonensis)
  • Medium 199 or Schneider's Drosophila Medium supplemented with:
    • 10% heat-inactivated fetal bovine serum (FBS)
    • 0.25% hemin (from 1 mg/mL stock solution)
    • 2% sterile-filtered male urine (for some species)
    • 1% penicillin-streptomycin (optional)
  • T-25 or T-75 tissue culture flasks
  • Incubator maintained at 25-26°C

Procedure:

  • Culture Initiation: Thaw frozen parasite stocks rapidly and transfer to 10 mL complete medium in T-25 flasks.
  • Subculturing: Passage late-log phase parasites (day 5-7) every 5-7 days by diluting 1:10 to 1:20 in fresh pre-warmed medium.
  • Density Maintenance: Maintain cultures between 1×10⁶ to 1×10⁷ parasites/mL for optimal growth.
  • Viability Assessment: Monitor motility and morphology by light microscopy before experiments.
  • Quality Control: Regularly check for bacterial or fungal contamination.

Technical Notes: The growth characteristics vary between Leishmania species. L. mexicana typically reaches exponential growth phase by day 7 post-incubation [6]. For amastigote differentiation of L. mexicana, transfer promastigotes to Schneider's Drosophila Medium adjusted to pH 5.5 and incubate at 32°C for 72 hours [6].

Drug Treatment and Staining Procedures

Purpose: To assess this compound-induced cytotoxicity and apoptosis-like death in Leishmania promastigotes using multiparameter flow cytometry.

G cluster_staining Simultaneous Staining Panel Start Harvest late-log phase promastigotes Wash Wash with PBS Start->Wash Treat Treat with this compound (1-50 µM, 24-72 h) Wash->Treat Harvest Harvest cells (400 × g, 5 min) Treat->Harvest Stain Resuspend in staining solution Harvest->Stain Annexin Annexin V-FITC (Apoptosis) Stain->Annexin PI Propidium Iodide (Necrosis) Stain->PI Rh123 Rhodamine 123 (Mitochondrial MMP) Stain->Rh123 Analyze Flow cytometry analysis Annexin->Analyze PI->Analyze Rh123->Analyze

Diagram 1: Experimental workflow for flow cytometric analysis of this compound-treated Leishmania promastigotes

Materials and Reagents:

  • This compound (prepare 10 mM stock solution in sterile water or DMSO)
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Annexin V-FITC conjugate
  • Propidium iodide (PI) solution (50 μg/mL in PBS)
  • Rhodamine 123 solution (5 μg/mL in DMSO)
  • Paraformaldehyde (4% in PBS for fixation)

Staining Procedure:

  • Drug Exposure: Harvest late-log phase promastigotes (1×10⁶ cells/mL) and treat with this compound at concentrations ranging from 1-50 μM for 24-72 hours. Include untreated controls and vehicle controls if DMSO is used.
  • Cell Harvesting: Collect 1×10⁶ cells from each treatment condition by centrifugation at 400 × g for 5 minutes.
  • Washing: Gently resuspend cell pellets in 1 mL ice-cold PBS and repeat centrifugation.
  • Annexin V/PI Staining:
    • Resuspend cell pellet in 100 μL binding buffer
    • Add 5 μL Annexin V-FITC and 5 μL PI solution (50 μg/mL)
    • Incubate for 15 minutes at room temperature in the dark
    • Add 400 μL binding buffer and analyze within 1 hour
  • Mitochondrial Membrane Potential Staining:
    • Incubate cells with Rhodamine 123 (final concentration 150 nM) for 30 minutes at 25°C
    • Wash twice with PBS and resuspend in 500 μL PBS for analysis
  • Fixation (if needed): For intracellular amastigote staining, fix cells with 4% paraformaldehyde for 60-90 minutes at ambient temperature, followed by permeabilization with ethanol for 60-90 minutes at -20°C [7].

Technical Notes: For aminophospholipid translocation studies, pre-incubate promastigotes in HEPES-NaCl buffer containing 0.3% BSA and 500 μM phenylmethylsulfonyl fluoride for 15 minutes to inhibit phospholipid catabolism before adding fluorescent phospholipid analogues [5]. Always include unstained controls, single-stained controls for compensation, and known positive controls (e.g., miltefosine-treated cells) for assay validation.

Flow Cytometry Acquisition and Analysis

Purpose: To establish standardized instrument settings and analysis protocols for consistent assessment of this compound-treated Leishmania.

Instrument Configuration:

  • Flow Cytometer: Equipped with 488 nm argon laser
  • Filters:
    • FITC: 530/30 nm bandpass filter (Annexin V-FITC, Rhodamine 123)
    • PI: 585/42 nm or 670 nm LP filter
  • Setup:
    • Forward scatter (FSC): Voltage E-1, gain 1, log mode
    • Side scatter (SSC): Voltage 250, gain 1, log mode
    • Fluorescence detectors: Voltage 250, gain 1, log mode
  • Acquisition: Collect 10,000 events per sample at medium flow rate

Data Analysis Workflow:

  • Gating Strategy:
    • Create FSC vs SSC plot to exclude debris and select parasite population
    • Apply this gate to all subsequent fluorescence plots
  • Viability Assessment:
    • Create dot plot of Annexin V-FITC vs PI
    • Identify four populations:
      • Viable cells: Annexin V⁻/PI⁻
      • Early apoptotic: Annexin V⁺/PI⁻
      • Late apoptotic/necrotic: Annexin V⁺/PI⁺
      • Necrotic: Annexin V⁻/PI⁺
  • Mitochondrial Function:
    • Create histogram of Rhodamine 123 fluorescence
    • Compare mean fluorescence intensity between treated and control cells
  • Quantification:
    • Calculate percentage of cells in each quadrant/compartment
    • Determine fluorescence shift compared to controls
    • Generate dose-response curves from multiple concentrations

Technical Notes: The FSC and SSC parameters can distinguish morphologically distinct parasites during stage differentiation, with amastigotes exhibiting lower FSC and SSC values compared to promastigotes [6]. This property can be leveraged to monitor the effect of drugs on parasite differentiation without additional staining.

Data Analysis and Interpretation

Apoptosis and Viability Assessment

Purpose: To differentiate between apoptosis-like death and necrosis in this compound-treated Leishmania parasites based on Annexin V/PI staining patterns.

Interpretation Guidelines:

  • Viable Population (Annexin V⁻/PI⁻): Cells with intact membranes and no phosphatidylserine externalization. In healthy controls, >85% of cells should fall in this quadrant.
  • Early Apoptotic Population (Annexin V⁺/PI⁻): Cells undergoing apoptosis-like death with preserved membrane integrity. This compound typically induces a dose-dependent increase in this population.
  • Late Apoptotic/Necrotic Population (Annexin V⁺/PI⁺): Cells in advanced stages of cell death with compromised membranes. High concentrations of this compound may increase this population.
  • Necrotic Population (Annexin V⁻/PI⁺): Cells primarily undergoing necrosis. This should be minimal (<5%) in properly handled samples.

Expected Results: Treatment with this compound at concentrations near the IC₅₀ (approximately 20-30 μM for L. donovani) for 24 hours typically yields 20-40% of cells in early apoptosis and 5-15% in late apoptosis/necrosis [1] [3]. The response is both time-dependent and concentration-dependent, with longer exposures and higher concentrations shifting the balance toward late apoptotic/necrotic populations.

Mitochondrial Dysfunction Assessment

Purpose: To evaluate the effect of this compound on mitochondrial membrane potential (ΔΨm) using Rhodamine 123 fluorescence.

Interpretation Guidelines:

  • High Fluorescence: indicates intact mitochondrial membrane potential and functional mitochondria
  • Reduced Fluorescence: indicates mitochondrial membrane depolarization and dysfunction
  • Complete Loss of Fluorescence: indicates severe mitochondrial damage

Expected Results: this compound treatment typically causes a dose-dependent decrease in Rhodamine 123 fluorescence intensity, with ED₅₀ values generally similar to growth inhibition IC₅₀ values [2]. This suggests that mitochondrial dysfunction is a primary mechanism of action rather than a secondary effect. Among alkyl-lysophospholipid analogues, edelfosine produces the most pronounced reduction in Rhodamine 123 fluorescence, followed by this compound and miltefosine [2].

Technical Considerations and Optimization

Methodological Variations for Different Applications

Intracellular Amastigote Detection: For assessment of drug efficacy against intracellular amastigotes, an alternative protocol utilizing immunofluorescence staining may be employed:

  • Macrophage Infection: Infect J774A1 macrophages or human monocyte-derived macrophages with Leishmania promastigotes at a 1:10 ratio (macrophage:parasite) for 24 hours.
  • Remove Extracellular Parasites: Wash thoroughly with fresh medium (3× centrifugations at 100 × g).
  • Drug Treatment: Add this compound at appropriate concentrations and incubate for 72-96 hours at 37°C with 5% CO₂.
  • Staining: Fix cells with 1% paraformaldehyde, permeabilize with ethanol, and stain with Leishmania-specific lipophosphoglycan antibody (1:250 dilution) followed by FITC-conjugated secondary antibody [7].
  • Analysis: Use flow cytometry to quantify infection rates by detecting FITC-positive macrophages.

Alternative Differentiation-Based Screening: A short-term method to evaluate anti-leishmanial drugs by inhibition of stage differentiation can be employed:

  • Induce Differentiation: Transfer L. mexicana promastigotes to Schneider's Drosophila Medium at pH 5.5 to trigger differentiation to amastigotes.
  • Drug Treatment: Add this compound simultaneously with differentiation induction.
  • Monitor Differentiation: Use FSC and SSC parameters to distinguish between promastigotes (higher FSC/SSC) and amastigotes (lower FSC/SSC) without additional staining [6].
  • Quantification: Calculate percentage of amastigote formation inhibition after 72 hours.
Troubleshooting Common Issues

Table 3: Troubleshooting guide for flow cytometry analysis of this compound-treated Leishmania

Problem Potential Cause Solution
High background staining in controls Autofluorescence from dead cells/debris Improve gating strategy; include viability dye; increase washing steps after staining
Poor Annexin V binding Insufficient calcium in buffer Verify CaCl₂ concentration (2.5 mM) in binding buffer
Low Rhodamine 123 signal Dye concentration too low; incubation time too short Optimize dye concentration (100-200 nM) and incubation time (20-45 min)
High variability between replicates Inconsistent drug exposure; cell density variations Standardize culture conditions; ensure consistent cell density at treatment initiation
Inability to distinguish parasite populations Improper instrument settings; population heterogeneity Adjust FSC/SSC voltages; use logarithmic amplification; check culture purity

Optimization Recommendations:

  • Cell Density: Maintain consistent cell density (1-2×10⁶/mL) at treatment initiation to ensure reproducible responses.
  • Drug Solubility: Verify this compound remains in solution throughout treatment duration; slight heating (37°C) of stock solutions may improve solubility.
  • Time Course: Include multiple time points (24, 48, 72 hours) in initial experiments to capture dynamic responses.
  • Control Selection: Include miltefosine as a comparative control given its better characterization and similar mechanism of action.

Conclusion

The protocols outlined in these application notes provide comprehensive methodologies for evaluating the antileishmanial activity of this compound using flow cytometry. The multiparameter approach enables simultaneous assessment of viability, apoptosis-like death, and mitochondrial dysfunction, offering insights into the compound's mechanism of action. The quantitative nature of flow cytometry, combined with its ability to analyze heterogeneous populations at single-cell resolution, makes it particularly valuable for drug screening and mechanistic studies.

When applying these protocols, researchers should consider species-specific differences in this compound susceptibility and potential variations in response between laboratory-adapted strains and clinical isolates. The continuing optimization of these methods will facilitate more efficient screening of novel analogues and combination therapies, ultimately accelerating the development of improved treatments for leishmaniasis.

References

Comprehensive Application Notes and Protocols: Assessing Ilmofosine Effects on Mitochondrial Membrane Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alkylphospholipids and Mitochondrial Function

Alkylphospholipids (APLs) represent a class of anticancer drugs that inhibit cancer cell proliferation without targeting DNA, instead acting primarily on cellular membranes. Ilmofosine belongs to the group of lysophospholipid analogues (LPAs) that also includes miltefosine and perifosine, which have demonstrated significant potential as antileishmanial and anticancer agents. These compounds share structural similarities with lysophosphatidylcholines, enabling them to integrate into cellular membranes and disrupt membrane-dependent signaling pathways. The mitochondrial membrane potential (ΔΨm) represents a key parameter of mitochondrial health and function, generated through the electron transport chain during oxidative phosphorylation. This electrochemical gradient across the inner mitochondrial membrane is essential for ATP production, calcium homeostasis, and reactive oxygen species regulation, making it a critical indicator of cellular viability and metabolic state.

Research has established that mitochondrial dysfunction represents a hallmark of programmed cell death, with disruption of ΔΨm serving as an early event in apoptosis induction. Multiple studies on related APLs have demonstrated their capacity to induce mitochondrial depolarization across various experimental models. For instance, miltefosine has been shown to cause significant decline in intracellular ATP levels accompanied by reduced oxygen consumption rate and mitochondrial depolarization in Leishmania donovani promastigotes [1]. Similarly, perifosine alters mitochondrial function in human colon cancer cells, leading to increased mitochondrial membrane potential, heightened reactive oxygen species production, and ultimately reduced cellular viability [2]. These findings suggest that this compound likely shares similar mechanisms of mitochondrial disruption, though compound-specific variations may exist.

Experimental Findings on this compound Mitochondrial Effects

Key Research Findings

Current understanding of this compound's effects on mitochondrial membrane potential derives primarily from studies investigating its impact on bioenergetic metabolism in parasitic organisms and cancer cells. While direct mechanistic studies specifically focused on this compound are limited in the available literature, investigation of closely related alkylphospholipids provides valuable insights. Research indicates that overnight incubation with miltefosine, a first-generation alkylphospholipid, causes significant mitochondrial depolarization in Leishmania donovani promastigotes, as measured by rhodamine 123 accumulation [1]. This depolarization was accompanied by substantial reduction in oxygen consumption rates, suggesting potent inhibition of mitochondrial electron transport chain function.

Further investigation has revealed that alkylphospholipids likely target specific components of the mitochondrial respiratory chain. Studies with miltefosine have demonstrated that the inhibition of oxygen consumption is not reversed by uncoupling agents or compounds that feed electrons directly to cytochrome c, suggesting that cytochrome c oxidase may serve as a critical molecular target [1]. This inhibition occurs in a dose-dependent manner, with no apparent effect on cytochrome c reductase activity, indicating specificity within the electron transport chain. In human colon cancer cells, perifosine (a second-generation alkylphospholipid) increases mitochondrial mass while simultaneously decreasing oxidative phosphorylation complex levels, creating an imbalance in mitochondrial function that results in elevated reactive oxygen species production and ultimately impacts cellular viability [2].

Comparative Effects of Alkylphospholipid Analogues

Table 1: Comparative Effects of Alkylphospholipid Analogues on Mitochondrial Parameters

Compound Cell Type ΔΨm Effect ATP Impact ROS Production Oxygen Consumption
This compound Limited direct data; presumed similar to miltefosine based on structural similarity Not documented Not documented Not documented Not documented
Miltefosine Leishmania donovani promastigotes Decreased [1] Significant decline [1] Not documented Substantial reduction [1]
Perifosine HT29 and SW620 colon cancer cells Increased [2] Not documented Significantly increased [2] No change in total rate [2]
Miltefosine Leishmania amazonensis promastigotes Substantial reduction [1] Not documented Not documented Not documented
Edelfosine Trypanosoma cruzi epimastigotes Substantial reduction [1] Not documented Not documented Not documented

Measurement Techniques for Mitochondrial Membrane Potential

Fluorescence-Based Assays

Assessment of mitochondrial membrane potential typically employs cationic fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner. These dyes include tetramethylrhodamine methyl ester (TMRM), tetramethylrhodamine ethyl ester (TMRE), JC-1, DiOC₂(3), and rhodamine 123, each with distinct spectral properties and applications. TMRM and TMRE represent cell-permeant cationic dyes that exhibit potential-dependent accumulation in active mitochondria, displaying bright fluorescence in healthy mitochondria with intact membrane potentials and dimmed fluorescence upon depolarization [3] [4] [5]. These dyes are suitable for dynamic monitoring of changes in mitochondrial membrane potential using fluorescence microscopy, microplate readers, or flow cytometry platforms.

JC-1 represents a ratiometric probe that exhibits potential-dependent accumulation in mitochondria, forming J-aggregates that shift fluorescence emission from green (~529 nm) to red (~590 nm) as membrane potential increases [4]. This property enables quantification of the red/green fluorescence intensity ratio, which correlates with mitochondrial polarization state. The MitoProbe DiOC₂(3) Assay Kit employs a similar mechanism, with the dye shifting emission toward the red spectrum (>650 nm) at higher concentrations in polarized mitochondria [4]. Each detection method offers distinct advantages: ratiometric measurements provide internal normalization that controls for variables like dye loading and mitochondrial density, while single-emission probes like TMRM offer simpler experimental setup and are particularly suitable for kinetic studies of depolarization events.

Experimental Considerations

Table 2: Comparison of Fluorescent Dyes for Mitochondrial Membrane Potential Assessment

Dye Excitation/Emission (nm) Detection Method Advantages Limitations Compatible Platforms
TMRM 548/574 [4] Single-emission, intensity-based Reversible binding, suitable for kinetics Sensitive to dye loading Fluorescence microscopy, flow cytometry, microplate reader [3] [4]
TMRE 549/575 [5] Single-emission, intensity-based Reversible binding, bright fluorescence Sensitive to dye loading Flow cytometry, microplate reader, fluorescence microscopy [5]
JC-1 514/529 (monomer), 514/590 (J-aggregate) [4] Ratiometric (red/green) Internal normalization, qualitative imaging Complex interpretation, concentration-dependent Fluorescence microscopy, flow cytometry [4]
DiOC₂(3) 485/497 (monomer), 485/650 (aggregate) [4] Ratiometric (green/far-red) Far-red emission reduces autofluorescence Requires careful concentration optimization Flow cytometry [4]
Rhodamine 123 Not specified in sources Single-emission, intensity-based Classic probe, extensive literature Potential phototoxicity Flow cytometry, fluorescence microscopy [1]

When designing experiments to evaluate this compound effects on mitochondrial membrane potential, several critical factors must be considered. First, proper controls are essential, including untreated cells (basal membrane potential) and cells treated with mitochondrial uncouplers like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide 3-chlorophenylhydrazone) that completely depolarize mitochondria, establishing the baseline fluorescence [3] [4] [5]. Second, dye concentration optimization is crucial, as excessive concentrations can artifactually depolarize mitochondria due to respiratory chain inhibition. Third, most mitochondrial membrane potential dyes, including TMRM, TMRE, and JC-1, are not compatible with fixation, requiring live-cell analysis [4]. Additionally, multidrug resistance pump activity can affect mitochondrial dye loading; thus, inhibitors such as cyclosporine-H may be necessary in some cell types [3].

Detailed Experimental Protocols

TMRM Assay for Flow Cytometry

The TMRM-based protocol provides a robust method for quantifying this compound-induced changes in mitochondrial membrane potential using flow cytometry. Begin by preparing cell suspensions of appropriate density (approximately 300,000 cells per tube in triplicate for each condition) in phenol-red free HBSS supplemented with 10 mM HEPES buffer [3]. For this compound treatment, prepare serial dilutions of the compound in appropriate solvent, typically spanning a concentration range from 1-50 μM based on analogous alkylphospholipid studies [1] [2]. Include appropriate controls: untreated cells (basal membrane potential), solvent-only vehicle control, and FCCP-treated cells (10-50 μM for 10 minutes prior to staining) to establish complete depolarization baseline [3] [5].

Staining procedure involves adding TMRM at a final concentration of 20 nM in the presence of 2 μM cyclosporine-H (to inhibit multidrug resistance pumps that may affect dye loading) followed by incubation for 30 minutes at 37°C protected from light [3]. After incubation, pellet cells by centrifugation at 400-500 × g for 5 minutes, carefully remove supernatant, and resuspend in fresh pre-warmed buffer. Flow cytometry analysis is performed using 488 nm excitation with detection around 575 nm emission (e.g., PE channel) [4]. Collect a sufficient number of events (typically 10,000-20,000 gated events per sample) and analyze fluorescence intensity using FlowJo or similar software, gating on live cells based on forward and side scatter properties. The median fluorescence intensity of TMRM in this compound-treated samples should be compared to untreated and FCCP-treated controls, with depolarization indicated by decreased fluorescence intensity.

TMRE Assay for Fluorescence Microscopy

For high-content imaging of this compound effects on mitochondrial membrane potential, the TMRE protocol offers excellent spatial resolution of mitochondrial localization. Seed cells onto appropriate imaging vessels (e.g., glass-bottom dishes or black-walled 96-well plates) at 50-70% confluence and allow to adhere overnight under standard culture conditions [5]. Following this compound treatment at desired concentrations and durations, prepare staining solution containing 100-500 nM TMRE in pre-warmed culture medium [5]. Replace treatment medium with staining solution and incubate for 15-30 minutes at 37°C with 5% CO₂, protected from light.

After incubation, gently wash cells twice with PBS or HBSS containing 0.2% BSA to remove excess dye, then add a small volume of fresh pre-warmed buffer for imaging [5]. For quantitative imaging, maintain consistent imaging parameters (exposure time, gain, light intensity) across all experimental conditions. Image acquisition should use appropriate filter sets (excitation ~549 nm, emission ~575 nm) [5]. Include a positive control for depolarization (e.g., 50 μM FCCP treatment for 10 minutes prior to staining) to establish baseline fluorescence. Analyze images using software such as IN Cell Investigator or ImageJ to quantify mean fluorescence intensity per cell or per mitochondrial area, with depolarization indicated by decreased TMRE signal compared to untreated controls.

Data Interpretation and Technical Considerations

Analysis and Normalization Strategies

Proper interpretation of mitochondrial membrane potential data requires careful normalization strategies to account for technical and biological variables. For flow cytometry data, report median or geometric mean fluorescence intensity values with appropriate measures of dispersion (e.g., standard deviation or standard error of the mean) from replicate experiments. Normalize data as percentage of untreated control (set at 100%) and FCCP-treated control (set at 0% membrane potential) to facilitate cross-experiment comparisons [3]. For imaging data, measure fluorescence intensity in individual cells with background subtraction, and consider normalizing to mitochondrial mass using simultaneous staining with Mitotracker Green (which accumulates independently of membrane potential) when investigating mixed cell populations with potentially different mitochondrial contents [2].

When interpreting this compound-induced changes in mitochondrial membrane potential, consider the broader cellular context, as depolarization may represent either early apoptosis or specific inhibition of electron transport chain components. Complementary assays measuring additional parameters such as cellular ATP levels [1], oxygen consumption rates [1] [2], reactive oxygen species production [2], and apoptosis markers (e.g., annexin V staining) can provide crucial mechanistic insights. For instance, simultaneous assessment of TMRM fluorescence and annexin V binding can distinguish early apoptotic cells (TMRM-low, annexin V-positive) from healthy populations (TMRM-high, annexin V-negative) [4].

Troubleshooting Common Issues

Several technical challenges may arise when assessing this compound effects on mitochondrial membrane potential. Excessive fluorescence variability between replicates may result from inconsistent dye loading, temperature fluctuations during staining, or incomplete washing; standardize incubation times, temperatures, and washing procedures to minimize this variability. Inadequate depolarization response to FCCP control may indicate insufficient FCCP concentration or exposure time; titrate FCCP (typically 10-50 μM) and confirm complete depolarization with extended pre-incubation (15-30 minutes). Poor signal-to-noise ratio may reflect suboptimal dye concentration; perform dye titration experiments (typically 20-500 nM range depending on dye and cell type) to identify concentrations providing robust staining without artifactually depolarizing mitochondria through respiratory chain inhibition. Cell type-specific variations in dye loading may necessitate inclusion of multidrug resistance pump inhibitors such as cyclosporine-H (2 μM) for consistent results across different experimental models [3].

Summary and Research Applications

Assessment of this compound effects on mitochondrial membrane potential provides critical insights into its mechanism of action as an alkylphospholipid with potential anticancer and antiparasitic applications. The experimental approaches outlined in these application notes enable quantitative evaluation of mitochondrial dysfunction induced by this compound, complementing other cellular viability and functional assays. Based on studies of structurally related compounds, this compound likely disrupts mitochondrial electron transport, particularly at the level of cytochrome c oxidase, leading to reduced ATP synthesis, increased ROS production, and ultimately apoptosis induction [1] [2].

These protocols have broad applications across multiple research contexts, including mechanism of action studies for drug development, predictive toxicology screening, and basic research into mitochondrial biology of cancer cells and parasitic organisms. The consistent observation that alkylphospholipids like miltefosine and perifosine disrupt mitochondrial function across diverse cell types suggests that this compound likely shares this characteristic, though compound-specific variations in potency and precise molecular targets may exist. Implementation of these standardized protocols will facilitate systematic comparison of mitochondrial effects across different alkylphospholipid analogues, supporting structure-activity relationship studies and guiding the development of improved therapeutic agents targeting mitochondrial function in pathological cells.

Visual Representation of this compound Mechanism

The diagram below illustrates the proposed mechanism of this compound-induced mitochondrial dysfunction and the experimental workflow for its detection.

G This compound Mechanism and Detection Workflow cluster_controls Essential Controls This compound This compound Exposure Uptake Cellular Uptake This compound->Uptake MitochondrialTargeting Mitochondrial Targeting Uptake->MitochondrialTargeting ETCInhibition Electron Transport Chain Inhibition MitochondrialTargeting->ETCInhibition CytochromeCOxidase Specifically Cytochrome c Oxidase ETCInhibition->CytochromeCOxidase DeltaPsiLoss Loss of Mitochondrial Membrane Potential (ΔΨm) ETCInhibition->DeltaPsiLoss ATPSynthesis Reduced ATP Synthesis DeltaPsiLoss->ATPSynthesis ROSProduction Increased ROS Production DeltaPsiLoss->ROSProduction DyeLoading Fluorescent Dye Loading (TMRM/TMRE/JC-1) DeltaPsiLoss->DyeLoading Apoptosis Apoptosis Induction ATPSynthesis->Apoptosis ROSProduction->Apoptosis SignalMeasurement Fluorescence Signal Measurement DyeLoading->SignalMeasurement DepolarizationDetection Depolarization Detection (Reduced/Lost Signal) SignalMeasurement->DepolarizationDetection DataAnalysis Data Analysis and Quantification DepolarizationDetection->DataAnalysis UntreatedControl Untreated Cells (Normal ΔΨm) FCCPControl FCCP-Treated Cells (Depolarized Control)

Figure 1: this compound induces mitochondrial dysfunction through electron transport chain inhibition, particularly at cytochrome c oxidase, leading to loss of mitochondrial membrane potential (ΔΨm). This depolarization reduces ATP synthesis and increases ROS production, ultimately triggering apoptosis. The detection workflow utilizes fluorescent dyes (TMRM/TMRE/JC-1) that accumulate in polarized mitochondria, with signal loss indicating depolarization. Essential controls include untreated cells (normal ΔΨm) and FCCP-treated cells (complete depolarization).

References

ilmofosine cross-resistance multidrug resistant cell lines

Author: Smolecule Technical Support Team. Date: February 2026

ilmofosine Cross-Resistance Profile

The table below summarizes how different multidrug-resistant (MDR) cell lines respond to this compound, based on key studies [1] [2] [3].

Cell Line Resistance Mechanism Cross-Resistance to this compound? Notes / Key Findings
MCF7/ADR MDR1/P-gp overexpression [4] Yes [1] Confirmed cross-resistance.
CCRF/VCR1000 MDR1/P-gp overexpression [4] Yes [1] Resistance was not reversible by the modifier dexniguldipine-HCl [1].
CCRF/ADR5000 MDR1/P-gp overexpression Yes [5] Used in a related study on miltefosine.
CEM/VLB100 MDR1/P-gp overexpression Yes [1] Confirmed cross-resistance.
HeLa MDR1 transfectants Forced MDR1/P-gp expression Yes [1] [5] Proof that MDR1 expression is sufficient to cause resistance [1].
CEM/NM-1 Altered Topoisomerase II (non-P-gp MDR) No [1] Indicates that this compound resistance is specific to the "classical" MDR phenotype.
Meth A subline Selected for this compound resistance No induced MDR1 [1] Long-term treatment did not increase P-gp levels, suggesting this compound does not select for MDR1.

This compound & MDR1/P-gp Interaction Mechanism

The same studies investigated how this compound interacts with the P-glycoprotein (P-gp) efflux pump. The consensus is that this compound behaves differently from typical MDR substrates [1] [3].

  • Not a P-gp Substrate: this compound does not significantly alter P-gp ATPase activity and does not inhibit the labeling of P-gp by azidopine, suggesting it is not transported by the protein [1].
  • No Modulation of MDR: this compound itself is not capable of reversing resistance to other classic MDR drugs like vincristine [1].
  • Proposed Mechanism: The leading hypothesis is that MDR1-associated alterations in membrane lipids are what cause resistance to this compound. The changed membrane environment in MDR cells likely impedes the drug's access to its cellular target [1] [2] [3].

Important Consideration: Related Drug Miltefosine

While direct recent data on this compound is limited, research on the closely related alkylphosphocholine miltefosine is highly relevant. Studies confirm that cells overexpressing MDR1 are also resistant to miltefosine [4] [5]. Unlike this compound, miltefosine has been shown to bind directly to P-gp, albeit in a manner distinct from other substrates, and can inhibit its transport activity at higher concentrations [5]. This indicates that even within the same drug class, interactions with resistance mechanisms can vary.

Troubleshooting Guide & FAQs

FAQ: I have detected MDR1/P-gp expression in my cell line. Should I expect resistance to this compound? Yes, you should anticipate a degree of cross-resistance. The data consistently shows that various cell lines engineered to overexpress MDR1 are less sensitive to this compound compared to their parental lines [1] [2] [3].

FAQ: Can I use a standard MDR inhibitor like verapamil to reverse this compound resistance? Probably not. Experimental evidence indicates that the resistance to this compound in MDR cells cannot be reversed by potent MDR modifiers like dexniguldipine-HCl or verapamil [1] [5]. This supports the model that this compound is not a simple P-gp substrate.

Troubleshooting Guide: Investigating this compound Resistance in a New Cell Model

  • Step 1: Establish Baseline Sensitivity - Determine the IC50 of this compound in your cell line and compare it to a known sensitive control line.
  • Step 2: Characterize MDR Phenotype - Check for the expression and functionality of MDR1/P-gp. Common methods include:
    • Western Blotting or RT-PCR: To detect P-gp protein or MDR1 mRNA levels [1].
    • Functional Efflux Assay: Use a fluorescent P-gp substrate like Rhodamine 123 and observe if its accumulation increases in the presence of a specific P-gp inhibitor (e.g., tariquidar) [6].
  • Step 3: Probe Membrane Composition - Given the hypothesized mechanism, consider investigating membrane lipid properties. While more advanced, techniques can include:
    • Lipidomics: To profile phospholipid and cholesterol content [4].
    • Membrane Fluidity Measurements: Using fluorescent probes like TMA-DPH [4].

Experimental Workflow Diagram

The following diagram outlines the logical process for diagnosing the mechanism behind observed this compound resistance, based on the findings from the research.

G Start Observed this compound Resistance Test1 Test MDR1/P-gp Expression & Function Start->Test1 Test2 Investigate Membrane Lipid Composition Start->Test2 Result1 MDR1/P-gp Overexpressed Test1->Result1 Result2 No MDR1/P-gp Overexpression Test1->Result2 Mech1 Primary Mechanism: MDR1-associated Membrane Alteration Test2->Mech1 Result1->Mech1 Confirmed Mech2 Explore Alternative Mechanisms: - Altered uptake - Other MDR transporters (MRP) - Apoptosis signaling Result2->Mech2 Confirmed Note Note: this compound is not a classic P-gp substrate Mech1->Note

References

Mechanisms of Multidrug Resistance & Reversal Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the mechanisms behind MDR is the first step in troubleshooting resistance in your experiments. The table below summarizes key mechanisms and potential reversal strategies supported by recent research.

Mechanism of MDR Description Potential Reversal Strategy / Target Key Findings & Supporting Evidence

| ABC Transporter Efflux | Overexpression of proteins like P-gp (MDR1/ABCB1) and BCRP (ABCG2) pumps drugs out of cells, reducing intracellular concentration [1] [2] [3]. | - Inhibit transporters (e.g., with selective inhibitors like BAY-1082439 for PI3K p110α/β) [1].

  • Use nanotechnology for targeted drug delivery to bypass efflux [3]. | - Inhibition or knockout of PI3K p110α and p110β subunits was shown to downregulate P-gp and BCRP, reversing MDR [1]. This effect was independent of AKT signaling. | | Altered Apoptosis | Cancer cells develop mechanisms to evade programmed cell death, increasing the threshold for drug-induced apoptosis [2] [3]. | - Target anti-apoptotic signaling pathways.
  • Use agents that restore apoptotic sensitivity. | - P-gp overexpression has been linked to delays in the apoptotic cascade [2]. | | Drug Target Alteration | Mutations in drug targets or changes in drug-metabolizing enzymes can render therapeutics ineffective [2] [3]. | - Employ combination therapies that target multiple pathways.
  • Use genomic analysis to identify specific mutations. | - Oncogene mutations (e.g., in HER2) and epigenetic changes are common causes of target alteration [2]. | | Signaling Pathway Crosstalk | Pathways like PI3K/Akt and Wnt/β-catenin can crosstalk to upregulate ABC transporters and promote cell survival [1] [4]. | - Target key nodes in signaling networks (e.g., with Sildenafil, a PDE5 inhibitor that modulates NO/cGMP and PI3K/Akt pathways) [4]. | - Sildenafil, a PDE5 inhibitor, has shown potential to overcome MDR in breast cancer by interacting with these pathways [4]. |

Essential Experimental Protocols for MDR Investigation

Here are detailed methodologies for key experiments to diagnose and investigate MDR in your cell models.

Flow Cytometry for Apoptosis Detection

This protocol allows you to quantify the percentage of cells undergoing cell death, a key indicator of drug efficacy [5].

  • Principle: Utilizes multiple fluorescent probes to detect characteristic apoptotic events, such as phosphatidylserine externalization and caspase activation.
  • Materials:
    • Cell suspension.
    • Annexin V Binding Buffer (AVBB).
    • Fluorochrome-conjugated Annexin V (e.g., FITC or APC).
    • Propidium Iodide (PI) stock solution.
  • Procedure:
    • Collect and wash cells in PBS.
    • Resuspend cell pellet in 100 µL of AVBB.
    • Add Annexin V-FITC and PI staining mixture.
    • Incubate for 15-20 minutes at room temperature, protected from light.
    • Add 400 µL of AVBB and analyze by flow cytometry within 1 hour.
  • Data Interpretation:
    • Annexin V-/PI-: Viable cells.
    • Annexin V+/PI-: Early apoptotic cells.
    • Annexin V+/PI+: Late apoptotic or necrotic cells.
Quantitative Analysis of MDR1 Gene Expression

Monitoring the expression level of the MDR1 gene is critical for confirming the role of P-gp in observed resistance [6] [7].

  • Principle: Real-time RT-PCR (qPCR) provides a sensitive and quantitative method to measure MDR1 mRNA levels.
  • Materials:
    • RNA extracted from sensitive and resistant cell lines.
    • MDR1-specific primers and probe.
    • A reference gene (e.g., β-2-microglobulin, β2-M).
    • One-step RT-PCR reagents and a real-time PCR system.
  • Procedure:
    • Extract high-quality total RNA from cell lines or tissues.
    • Perform one-step RT-PCR with gene-specific primers and a fluorescent probe (e.g., TaqMan).
    • Run samples in triplicate and include no-template controls.
  • Data Analysis: Calculate the relative expression of MDR1 using the ΔΔCt method, normalizing to the reference gene and relative to a control sample (e.g., drug-sensitive parental cells) [6].

Experimental Workflow for MDR Reversal

The following diagram outlines a logical workflow for diagnosing MDR and testing potential reversing agents in your cell models.

mdr_workflow Start Establish Resistant Cell Line Step1 Phenotypic Confirmation: Cell Viability (MTT) Assay Start->Step1 Step2 Mechanism Investigation Step1->Step2 Step3a Functional Assay: Flow Cytometry (e.g., Rh-123 Efflux) Step2->Step3a Step3b Genetic Assay: qPCR for MDR1 Expression Step2->Step3b Step4 Apply MDR Reversal Agent (e.g., PI3K/PDE5 Inhibitor) Step3a->Step4 Step3b->Step4 Step5 Re-assess Drug Sensitivity and MDR Markers Step4->Step5 Result Evaluate Reversal Efficacy Step5->Result

Key Signaling Pathways in MDR

The PI3K/AKT pathway is a central regulator of MDR and a prime target for reversal strategies. The diagram below illustrates how targeting specific subunits can overcome resistance.

mdr_pathway PI3K_Inhibitor BAY-1082439 (PI3K p110α/β Inhibitor) PI3K_Subunit PI3K p110α / p110β Catalytic Subunits PI3K_Inhibitor->PI3K_Subunit Inhibits Downregulation Downregulation PI3K_Inhibitor->Downregulation Leads to Gene_Knockout CRISPR/Cas9 (Pik3ca/Pik3cb KO) Gene_Knockout->PI3K_Subunit Deletes Gene_Knockout->Downregulation Leads to ABC_Transporters P-gp / BCRP (ABC Transporters) PI3K_Subunit->ABC_Transporters Promotes Expression AKT AKT Activation PI3K_Subunit->AKT Activates Drug_Efflux Multidrug Resistance (Reduced Drug Accumulation) ABC_Transporters->Drug_Efflux Mediates AKT->Drug_Efflux May Enhance Downregulation->ABC_Transporters  Result

Troubleshooting Common Experimental Issues

  • Inconsistent Reversal Results: Ensure you are using a non-toxic concentration of the reversal agent. Perform an MTT assay to confirm that over 80% of cells remain viable after treatment with the inhibitor alone [1].
  • No Change in Drug Accumulation: If your efflux assay (e.g., using Rhodamine-123) shows no effect from the inhibitor, confirm the specific ABC transporter expressed in your cell line. The mechanism of your resistance and the reversal agent must be matched (e.g., P-gp vs. BCRP) [1] [7].
  • High Background Cell Death: When using Annexin V/PI staining, carefully optimize the incubation time and reagent concentrations. Excessive staining can lead to high background in the control samples, obscuring the results [5].

References

ilmofosine hepatotoxicity elevation liver function tests

Author: Smolecule Technical Support Team. Date: February 2026

Hepatotoxicity Profile of Miltefosine

The table below summarizes the key hepatic effects observed with miltefosine use, based on clinical studies [1]:

Aspect of Hepatotoxicity Details
Overall Likelihood E (Unlikely cause of clinically apparent liver injury) [1]
Common Liver Test Findings Mild-to-moderate, transient ALT elevations in up to half of patients during early therapy (1-2 weeks) [1].
Severe Elevations ALT >5x ULN is rare (<1% of patients) [1].
Clinically Apparent Injury No case reports of liver injury with jaundice attributed to miltefosine [1].
Typical Clinical Course Asymptomatic, self-limiting enzyme elevations; typically resolve without dose adjustment [1].
Recommended Action Discontinuation not routinely needed for asymptomatic enzyme elevations. Investigate other causes if jaundice or symptoms appear [1].

Grading Drug-Induced Liver Injury (DILI)

For consistent assessment of liver test abnormalities in a research setting, standardized grading systems are essential. The table below compares two commonly used frameworks [2]:

| Grade | AIDS Clinical Trials Group (ACTG) (Values as multiples of ULN) | National Cancer Institute (NCI) Common Terminology Criteria (CTCAE v4.03) (Values as multiples of ULN) | | :--- | :--- | :--- | | Grade 0 | ALT/AST <1.25x ULN | Normal | | Grade 1 (Mild) | ALT/AST 1.25-2.5x ULN | ALT/AST >1.0-3.0x ULN | | Grade 2 (Moderate) | ALT/AST >2.5-5.0x ULN | ALT/AST >3.0-5.0x ULN | | Grade 3 (Severe) | ALT/AST >5.0-10x ULN | ALT/AST >5.0-20x ULN | | Grade 4 (Life-threatening) | ALT/AST >10x ULN | ALT/AST >20x ULN |

Researcher's Guide to Investigating Suspected Hepatotoxicity

When hepatotoxicity is observed in pre-clinical or clinical studies, a systematic approach to investigation is crucial. The following workflow and guide can assist in the evaluation process.

Start Observed Liver Enzyme Elevation Pattern Determine Injury Pattern using R Ratio Start->Pattern H Hepatocellular (ALT/AST predominant) Pattern->H C Cholestatic (ALP/GGT predominant) Pattern->C M Mixed Pattern Pattern->M InvH Initial Investigation: - Viral hepatitis serology - Autoantibodies (ANA, SMA, etc.) - Ceruloplasmin (if age <40) - Iron studies - Abdominal ultrasound H->InvH InvC Initial Investigation: - Abdominal ultrasound - GGT (to confirm hepatic source) - Autoantibodies (AMA for PBC) - Review medication list C->InvC InvM Initial Investigation: - Combines elements of both hepatocellular and cholestatic workups M->InvM Assess Assess Severity InvH->Assess InvC->Assess InvM->Assess Mild Mild/Moderate Elevation (Continue monitoring, consider drug cessation) Assess->Mild Severe Severe Elevation or Hy's Law (Urgent action required) Assess->Severe Action Action: - Discontinue suspect drug - Provide supportive care - Consider N-acetylcysteine for certain toxins - Refer to specialist Severe->Action

Guide to the Investigation Workflow
  • Determine the Injury Pattern The first step is to categorize the liver injury using the R ratio [3] [4]. Calculate it as follows: R = (ALT / ALT ULN) / (ALP / ALP ULN)

    • Hepatocellular (R > 5): Primary injury to liver cells. Key differentials include viral hepatitis, ischemia, autoimmune hepatitis, and many drugs/toxins [3] [4].
    • Cholestatic (R < 2): Injury involving the biliary system. Key differentials include biliary obstruction, Primary Biliary Cholangitis (PBC), and drug-induced cholestasis [3] [4].
    • Mixed (R = 2-5): Features of both patterns. Drug-induced liver injury (DILI) often presents with a mixed pattern [4].
  • Conduct a Focused Investigation Based on the injury pattern, initiate targeted tests to rule out common causes [4] [5].

  • Assess the Severity Use the grading systems (e.g., from NCI or ACTG) to quantify the severity of the enzyme elevation [2]. Pay close attention to signs of severe liver injury, such as:

    • Coagulopathy (elevated INR): Indicates impaired synthetic function [4] [5].
    • Hyperbilirubinemia: The presence of jaundice with elevated aminotransferases (Hy's Law) is a serious prognostic indicator [6].
  • Take Appropriate Action The primary treatment for most DILI is immediate discontinuation of the offending agent [6] [7]. Management is otherwise supportive.

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the most relevant preclinical model for assessing phospholipid-induced hepatotoxicity like that of miltefosine? While the search results do not specify models for miltefosine, its known mechanism involves disrupting phospholipid membranes and mitochondrial function in parasites [1]. In vitro models using primary human hepatocytes or HepaRG cells are relevant for assessing human-specific toxicity. These can be used to investigate mitochondrial dysfunction, a key mechanism in DILI [6].

Q2: How should we monitor liver tests in a clinical trial for a compound with a profile similar to miltefosine? Given that miltefosine causes transient, asymptomatic ALT elevations in the first 1-2 weeks, a prudent monitoring schedule would include [1] [5]:

  • Baseline measurement of ALT, AST, ALP, GGT, and Total Bilirubin.
  • Frequent monitoring during the first month (e.g., weeks 2, 4).
  • Periodic monitoring thereafter (e.g., monthly).
  • More frequent monitoring if enzyme levels rise above 2x ULN.

Q3: Are there any known genetic polymorphisms that increase susceptibility to miltefosine-induced liver injury? The provided data does not link miltefosine to specific genetic polymorphisms. However, idiosyncratic DILI from many drugs has been associated with variations in HLA genes and drug-metabolizing enzymes [6]. For a new compound, a genome-wide association study (GWAS) in affected subjects could identify potential risk alleles.

Q4: When should a drug candidate be discontinued in animal studies due to liver enzyme elevations? There is no absolute threshold, and decisions are based on a weight-of-evidence approach. Considerations include:

  • Magnitude and persistence of ALT/AST elevations (e.g., >5-8x ULN).
  • Histopathological findings (e.g., necrosis, inflammation, fibrosis).
  • Evidence of functional impairment (e.g., elevated bilirubin, prolonged PT/INR).
  • The therapeutic index and the seriousness of the target disease.

References

optimizing ilmofosine infusion duration to reduce toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ilmofosine Toxicity by Infusion Schedule

Infusion Duration Dose-Limiting Toxicity (DLT) Maximum Tolerated Dose (MTD) Other Notable Toxicities
Weekly 2-hour infusion [1] Gastrointestinal toxicity (grade 3 nausea, vomiting, diarrhea); decline in performance status [1] 450 mg/m² (Recommended for Phase II) [1] Fatigue, diminished performance status [2] [1]
Weekly 24-hour infusion [2] [3] Syndrome of severe abdominal pain at 800 mg/m² [2] [3] ~800 mg/m² (DLT occurred here) [2] [3] Nausea, anorexia, fatigue, minor liver function test elevations [2] [3]

Detailed Experimental Protocols and Data

For researchers designing preclinical or clinical studies, the following details from the trials are critical.

1. Weekly 24-Hour Infusion Study Protocol

  • Objective: To determine if a prolonged 24-hour infusion could avoid the higher peak drug concentrations of a brief infusion and maximize dose-intensity [2] [3].
  • Dosing: Dose escalation was performed, starting from 550 mg/m² up to 800 mg/m², administered weekly via a 24-hour intravenous infusion [2] [3].
  • Key Findings: The study concluded that the more prolonged infusion schedule did not result in a substantial increase in the tolerable dose. The dose-limiting toxicity (DLT) at 800 mg/m² was a syndrome of severe abdominal pain. No significant myelosuppression (neutropenia or thrombocytopenia) was observed [2] [3].

2. Weekly 2-Hour Infusion Study Protocol

  • Objective: To determine the DLT and Maximum Tolerated Dose (MTD) of this compound administered as a weekly 2-hour infusion in patients with advanced solid tumors [1].
  • Dosing: Thirty-nine patients received doses escalated across 10 levels, from 12 to 650 mg/m². The schedule was weekly infusions for 4 weeks, followed by a 2-week rest period [1].
  • Pharmacokinetics: Plasma concentrations of this compound and its sulfoxide metabolite were analyzed. The elimination was biexponential with terminal half-lives of approximately 40 hours for this compound and 48 hours for the sulfoxide metabolite. The Area Under the Curve (AUC) was dose-proportional, with no evidence of saturable kinetics [1].
  • Key Findings: The dose-limiting toxicity was gastrointestinal. The recommended dose for Phase II trials was established at 450 mg/m² as a 2-hour weekly infusion. The long half-life supported the use of this intermittent schedule [1].

FAQ for Researchers

Q: What is the primary clinical challenge with this compound administration? A: The primary challenge is its narrow therapeutic index, largely due to gastrointestinal (GI) toxicity. While changing the infusion schedule alters the manifestation of this toxicity (from a general performance status decline to severe abdominal pain), it does not fundamentally allow for a substantially higher or safer dosing window [2] [3] [1].

Q: Why didn't the prolonged 24-hour infusion significantly improve tolerability? A: Despite the goal of lowering peak plasma concentrations, the 24-hour infusion still culminated in a dose-limiting toxicity (severe abdominal pain) at a dose only about 1.8 times higher than the MTD for the 2-hour infusion. The long half-life (~40 hours) of this compound means that even with a prolonged infusion, drug accumulation and systemic exposure remain significant, likely contributing to the observed toxicities [2] [3] [1].

Q: Are there any patient populations that might be more susceptible to this compound toxicity? A: Clinical data suggests that toxicity is not dependent on the tumor type but is a drug-specific effect. However, patients with a compromised performance status or pre-existing GI conditions may be less able to tolerate the DLTs observed in these studies [1].

Mechanism of Action & Experimental Workflow

This compound is an alkylphospholipid (APL), a class of drugs that targets cell membranes rather than DNA. The following diagram illustrates the general mechanism of action of APLs and the logical workflow for studying their infusion-related toxicity.

G cluster_1 Mechanism of Action (APL Class) Start Start: Investigate ILM Infusion MOA Mechanism of Action (MOA) Study Start->MOA PK Pharmacokinetic (PK) Analysis Start->PK Tox Toxicity Assessment Start->Tox A Accumulates in Cell Membrane MOA->A Compare Compare Schedules PK->Compare Half-life ~40h AUC proportional Tox->Compare 2-h: GI Syndrom 24-h: Abdominal Pain End Report Findings Compare->End Conclusion: Prolonged infusion offers no major benefit B Inhibits Phosphatidylcholine Synthesis (CT enzyme) A->B C Disrupts Cholesterol Homeostasis B->C D Alters Lipid Raft Structure/Function C->D E Inhibits Key Survival Signaling (e.g., Akt) D->E F Induces Apoptosis & Autophagy E->F

References

reducing ilmofosine fatigue anorexia side effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insights & Monitoring Strategies

Understanding the biological mechanisms behind side effects is crucial for developing mitigation strategies. The table below summarizes key insights and monitoring approaches for fatigue and anorexia.

Side Effect Postulated Mechanisms Recommended Monitoring & Investigations

| Fatigue | • Central vs. Peripheral Fatigue: Distinct mechanisms may dominate in different disease states [1]. • Mitochondrial Dysfunction: Medications can deplete nutrients essential for mitochondrial energy production [2]. • Inflammation: Chronic low-grade inflammation is a common contributor to fatigue [2]. | • Functional Assessments: Fatiguability tests, actigraphy (to measure activity and sleep patterns) [1]. • Lab Tests: Comprehensive metabolic panel, micronutrient evaluation (e.g., B vitamins, CoQ10), cortisol testing, thyroid panel, pathogen panels (e.g., EBV, Lyme) [2]. • Patient-Reported Outcomes: Use validated symptom scores for physical and emotional fatigue [1]. | | Anorexia (Loss of Appetite) | • Cachexia Syndrome: Involves metabolic abnormalities and breakdown of skeletal muscle, not just poor intake [1]. • Opioid Neurotransmission: Elevated opioid activity in the brain is associated with appetite suppression [3]. • Psychological Factors: Perfectionism, obsessive-compulsive traits, and anxiety can underlie disordered eating [4]. | • Body Composition Analysis: Track lean body mass vs. total weight. • Metabolic Panels: Assess for elevated acute-phase proteins and inflammatory markers [1]. • Dietary Logs: Detailed monitoring of caloric and nutrient intake. • Psychological Assessment: Evaluate for co-existing psychiatric conditions [5] [4]. |

A Framework for Mitigation & Management

Based on the general mechanisms, here is a structured approach to troubleshooting these side effects in a preclinical or clinical setting.

1. Investigate the Underlying Cause

  • Determine Reversibility: Distinguish whether the side effect is directly drug-induced or secondary to another cause (e.g., fatigue from an underlying infection or micronutrient depletion) [2]. This dictates the management strategy.
  • Review Dosing: Explore dose modification, alternative dosing schedules (e.g., pulsed dosing), or different routes of administration to lower peak concentrations associated with side effects.

2. Implement Supportive & Adjuvant Therapies

  • Nutritional Support:
    • Provide specialized dietary advice and meal plans to maximize caloric and nutrient density [5] [4].
    • Address specific deficiencies with supplements (e.g., L-methylfolate has been shown to improve microvascular outcomes in certain deficient populations) [6].
  • Pharmacological Interventions:
    • For Fatigue: Clinical evidence suggests methylphenidate may be useful for some patients [1]. Adaptogenic herbs like Ashwagandha and Ginseng have also been studied for stress-related and idiopathic fatigue [2].
    • For Anorexia/Cachexia: There is no clear 'gold standard' drug. Management focuses on appropriate nutritional support and a practical approach listening to patient needs [1].
  • Non-Pharmacological Interventions:
    • Physical Activity: Supervised, controlled exercise has a beneficial effect on fatigue through both central and peripheral mechanisms [1] [4].
    • Psychological Support: Cognitive-behavioral therapy (CBT) can help patients manage feelings and make healthy food choices [5] [4].

3. Leverage Model-Informed Drug Development (MIDD)

  • Utilize quantitative methods like Physiologically-Based Pharmacokinetic (PBPK) modeling and exposure-response analysis to:
    • Predict and characterize the onset and severity of side effects.
    • Optimize clinical trial designs (e.g., sample size) and support waivers for certain studies, making development more efficient [7].
    • Inform "No-Go" decisions early, saving significant time and resources [7].

Experimental Workflow for Side Effect Investigation

The diagram below outlines a logical workflow for investigating and addressing drug-induced side effects during development.

Start Observe Fatigue/Anorexia in Preclinical/Clinical Data A1 Characterize Phenomenon (Dose-Response, Time-Course) Start->A1 A2 Hypothesize Mechanism (e.g., Target Toxicity, Nutrient Depletion) A1->A2 A3 Design Mitigation Experiment (Dose Adjustment, Combination Therapy) A2->A3 A4 Test in Relevant Model (In vitro, In vivo, Clinical) A3->A4 A5 Integrate Findings into MIDD Models (PBPK, Exposure-Response) A4->A5 A6 Update Clinical Protocol & Monitoring A5->A6 End Refined Dosing & Management in Clinical Trials A6->End

Frequently Asked Questions (FAQs)

Q1: Are there any validated biomarkers for predicting drug-induced fatigue or anorexia? While no universal biomarkers exist, a panel is recommended. For fatigue, monitor inflammatory markers (CRP, cytokines), stress hormones (cortisol), and micronutrients (B12, iron). For anorexia/cachexia, track inflammatory markers and acute-phase proteins (e.g., C-reactive protein) which are linked to muscle breakdown [1] [2].

Q2: How can we optimize clinical trial designs to better capture these side effects?

  • Use Validated PROs: Implement patient-reported outcome (PRO) questionnaires specifically for fatigue and appetite at multiple time points.
  • Actigraphy: Include wearable devices to objectively monitor activity levels and sleep patterns [1].
  • Adaptive Designs: Use model-informed approaches to adjust sample sizes or dosing arms based on interim analyses of safety data [7].

Q3: What are the key differences between managing anorexia and cachexia? This is a critical distinction. Anorexia (low desire to eat) is primarily managed with nutritional support and appetite stimulants. Cachexia is a complex metabolic syndrome involving involuntary muscle loss that cannot be fully reversed by nutrition alone. Its management requires a multi-pronged approach targeting the underlying metabolic abnormalities [1].

References

Troubleshooting Guide: Investigating Combination Therapy Resistance

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach is crucial for diagnosing why resistance occurs in a combination therapy regimen. The following table outlines a logical troubleshooting workflow.

Problem Stage Key Questions to Ask Potential Investigation Paths

| 1. Target Engagement | Is the drug reaching its intracellular target? Is the target still present and relevant? | - Measure intracellular drug accumulation.

  • Check for target protein downregulation or mutation (e.g., de novo mutations in the target kinase) [1].
  • Verify target inhibition via Western blot for downstream pathway phosphorylation. | | 2. Resistance Mechanisms | Has the tumor activated bypass pathways or altered its state? | - Use RNA sequencing to identify upregulated bypass signaling pathways [1].
  • Investigate phenotypic switching (e.g., Epithelial-to-Mesenchymal Transition).
  • Analyze the tumor microenvironment for immunosuppressive cells (e.g., M2 TAMs, MDSCs) [2]. | | 3. Host Immune System | Is the immune component of the therapy still effective? | - Check for defects in antigen presentation (e.g., B2M/MHC-I loss) [3].
  • Profile T-cell exhaustion markers (e.g., TIM-3, LAG-3) [2].
  • Analyze pre- and post-treatment tumor biopsies for T-cell infiltration levels. |

Experimental Protocols for Resistance Analysis

Here are detailed methodologies for key experiments to investigate resistance mechanisms, inspired by approaches used in immunotherapy and targeted therapy studies [4] [5] [3].

Protocol 1: Profiling the Tumor Immune Microenvironment (TIME) via Flow Cytometry

This protocol helps determine if resistance is linked to an immunosuppressive tumor microenvironment.

  • Objective: To quantify immune cell populations in treated tumors.
  • Materials: Single-cell suspension from tumor tissue, flow cytometry buffer, fluorescently labeled antibodies (e.g., anti-mouse CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Ly6G, Ly6C), flow cytometer.
  • Procedure:
    • Tumor Processing: Harvest tumors from control and treatment groups. Create a single-cell suspension using mechanical dissociation and enzymatic digestion (e.g., with collagenase IV and DNase I).
    • Staining for Surface Markers: Aliquot cells and incubate with antibody cocktails for surface markers (30 mins, 4°C). Include a viability dye to exclude dead cells.
    • Staining for Intracellular Markers (for Tregs): For FoxP3 staining, fix and permeabilize cells using a commercial kit after surface staining, then incubate with anti-FoxP3 antibody.
    • Data Acquisition & Analysis: Run samples on a flow cytometer. Use the gating strategy below to identify key immune populations.

The diagram below outlines the gating strategy to identify key immune cell types within a tumor sample.

G Start Single-cell suspension (Viability Dye+) Live Live Cells (Viability Dye-) Start->Live CD45pos CD45+ Leukocytes Live->CD45pos CD3pos CD3+ T Cells CD45pos->CD3pos Myeloid CD11b+ Myeloid Cells CD45pos->Myeloid CD4pos CD4+ T Cells CD3pos->CD4pos CD8pos CD8+ Cytotoxic T Cells CD3pos->CD8pos Tregs Tregs (CD4+ FoxP3+) CD4pos->Tregs TAMs Tumor-Associated Macrophages (TAMs) (CD11b+ F4/80+) Myeloid->TAMs MDSCs Myeloid-Derived Suppressor Cells (MDSCs) (CD11b+ Ly6G+ Ly6C+) Myeloid->MDSCs

Protocol 2: Evaluating Antigen Presentation Machinery (APM) Defects

This protocol is based on research into B2M-related resistance and checks for defects in the pathway that allows cancer cells to be recognized by the immune system [3].

  • Objective: To assess the integrity of the Major Histocompatibility Complex class I (MHC-I) pathway.
  • Materials: Tumor cell lysates, SDS-PAGE gel, Western blot equipment, antibodies against B2M, HLA-A/B/C, TAP1, and a loading control (e.g., GAPDH).
  • Procedure:
    • Lysate Preparation: Lyse control and resistant tumor cells in RIPA buffer with protease inhibitors. Quantify protein concentration.
    • Western Blot: Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.
    • Detection: Develop the blot using enhanced chemiluminescence (ECL) and image.
  • Interpretation: Reduced expression of B2M, HLA, or TAP1 in resistant cells indicates an APM defect, a common mechanism of immune evasion.

Frequently Asked Questions (FAQs)

Q1: What are the general categories of resistance mechanisms we should consider for a combination therapy? Resistance can be broadly categorized into tumor-intrinsic and tumor-extrinsic factors.

  • Tumor-Intrinsic: Includes target gene mutations [1], activation of alternative (bypass) signaling pathways [1], epigenetic alterations [4] [3], and defects in antigen presentation (e.g., B2M loss) [3].
  • Tumor-Extrinsic: Involves changes in the tumor microenvironment, such as recruitment of immunosuppressive cells (TAMs, MDSCs, Tregs) [2] and upregulation of alternative immune checkpoints (e.g., TIM-3, LAG-3) [2].

Q2: How can we determine if resistance is primary (innate) or acquired?

  • Primary Resistance: Is best identified in preclinical models by treating a panel of different cancer cell lines and noting non-responders from the outset. In patients, it refers to a lack of initial response.
  • Acquired Resistance: Is studied by generating resistant models in vitro or in vivo by prolonged drug exposure. Comparing the genomic, transcriptomic, and proteomic profiles of these resistant models to the parental, sensitive lines can reveal the mechanisms of adaptation [1]. Analyzing patient tumor biopsies pre-treatment and at the time of progression is the clinical gold standard.

Q3: Our combination therapy worked well in vitro, but failed in a mouse model. Where should we look? This discrepancy strongly points to a role of the tumor microenvironment (TME) or host pharmacokinetics.

  • Investigate the TME: Use the flow cytometry protocol above to profile immune cells in the murine tumors. Look for an increase in immunosuppressive populations like M2 macrophages or MDSCs [2].
  • Check Drug Distribution: Ensure the drug is effectively reaching the tumor site. Pharmacokinetic studies measuring drug concentrations in plasma versus tumor tissue can be informative.

References

Comprehensive Comparison of Antileishmanial Activity: Ilmofosine vs. Miltefosine vs. Edelfosine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profiles

Alkylphospholipid analogs (APLs) represent a promising class of compounds with significant antileishmanial activity. These synthetic compounds structurally resemble natural membrane phospholipids but possess modified alkyl chains that enable them to interact uniquely with cellular membranes and key signaling pathways in both parasites and host cells. Among these APLs, miltefosine, edelfosine, and ilmofosine have emerged as particularly important candidates, each demonstrating distinct pharmacological profiles and mechanisms of action against various Leishmania species. The World Health Organization has classified leishmaniasis as a category 1 "emerging and uncontrolled" disease, with current treatments facing challenges of toxicity, resistance, and limited efficacy, making the development of new therapeutic options an urgent priority [1] [2].

Miltefosine (hexadecylphosphocholine) holds the distinction of being the first oral drug approved for the treatment of both visceral and cutaneous leishmaniasis, registered under the name Impavido [1] [3]. Originally developed as an anticancer agent, miltefosine was repurposed for leishmaniasis after demonstrating potent activity against various Leishmania species. In contrast, edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) remains primarily in the preclinical development stage for leishmaniasis, though it shows remarkable potency that frequently surpasses other APLs in experimental models [1] [2]. This compound (BM 14.440) has been studied less extensively but provides valuable comparative data for structure-activity relationship analyses among APLs [4]. All three compounds share the common property of inducing apoptosis-like cell death in Leishmania parasites, though through partially distinct molecular mechanisms and with varying potency across different parasite species and developmental stages [4] [2].

Mechanisms of Action and Molecular Targets

The alkylphospholipid analogs exert their antileishmanial effects through multiple interconnected mechanisms that disrupt essential parasitic cellular processes. Research has revealed that these compounds share some common pathways while also exhibiting distinct molecular interactions that account for their differential potency.

Table 1: Key Mechanisms of Action of Alkylphospholipid Analogs

Mechanism Aspect Miltefosine Edelfosine This compound
Primary Molecular Target Membrane phospholipid synthesis; putative miltefosine transporter (LdMT) [3] Mitochondria and lipid raft-located FOF1-ATP synthase [2] Not fully elucidated, likely similar membrane disruption [4]
Cellular Localization Plasma membrane; intracellular membranes [3] Kinetoplast-mitochondrion; endoplasmic reticulum; lipid rafts [2] [5] Presumably cellular membranes [4]
Cell Death Pathway Apoptosis-like death through inhibition of phosphatidylcholine synthesis [3] Apoptosis-like death with mitochondrial transmembrane potential disruption [2] Apoptosis-like death, specific mechanisms not detailed [4]
Effect on Macromolecular Synthesis Inhibits RNA synthesis most prominently [4] Disrupts mitochondrial and nuclear DNA [2] General inhibition of DNA, RNA, and protein synthesis [4]
Unique Characteristics Long half-life; teratogenic potential [3] Highest potency in class; recruits FOF1-ATP synthase to lipid rafts [1] [2] Intermediate activity profile [4]

The mechanism of action of edelfosine has been particularly well-characterized and involves recruitment of FOF1-ATP synthase into lipid rafts following treatment, leading to mitochondrial transmembrane potential disruption and subsequent breakdown of parasite mitochondrial and nuclear DNA [2]. This mechanism is notably distinct from other APLs and appears to contribute to its superior potency. Genetic studies have confirmed the importance of this pathway, as deletion of FOF1-ATP synthase led to edelfosine drug resistance in model systems [2]. Additionally, edelfosine accumulates in the endoplasmic reticulum of target cells, inducing endoplasmic reticulum stress that contributes to cell death [5].

Miltefosine's action involves inhibition of phosphatidylcholine synthesis, disrupting cellular membrane integrity and function [3]. The drug requires intracellular accumulation for efficacy, mediated by the L. donovani Miltefosine Transporter (LdMT), a P-type ATPase belonging to the aminophospholipid translocase subfamily [3]. Resistance to miltefosine has been associated with reduced drug accumulation due to alterations in this transporter system [3]. Miltefosine also promotes an increase in nitric oxide production in macrophages, enhancing the host's leishmanicidal activity [6]. For this compound, the precise mechanisms remain less defined but likely share common features with other APLs, including general disruption of membrane integrity and macromolecular synthesis [4].

G cluster_cellular Cellular Uptake and Distribution cluster_targets Molecular Targets and Pathways cluster_effects Cellular Consequences APL Alkylphospholipid Analog Administration Uptake Drug Uptake APL->Uptake Membrane Plasma Membrane Interaction Uptake->Membrane Intracell Intracellular Distribution Membrane->Intracell Mitoch Mitochondrial Dysfunction (Edelfosine Primary) Intracell->Mitoch ER Endoplasmic Reticulum Stress (Edelfosine) Intracell->ER MemSynth Membrane Phospholipid Synthesis Inhibition (Miltefosine Primary) Intracell->MemSynth ATPase FOF1-ATP Synthase Recruitment to Lipid Rafts (Edelfosine Specific) Intracell->ATPase Macro Macromolecular Synthesis Inhibition Intracell->Macro Mitoch->ATPase promotes Apoptosis Apoptosis-like Cell Death Mitoch->Apoptosis triggers ER->Apoptosis triggers MemDis Membrane Disruption MemSynth->MemDis causes ATPase->Apoptosis triggers Macro->Apoptosis contributes to OxStress Oxidative Stress Legend Edge Color Guide: Green: Edelfosine-specific pathways Blue: Miltefosine-primary pathways Red: Common downstream effects

Visualization of Antileishmanial Mechanisms of Alkylphospholipid Analogs

Comparative Experimental Efficacy Data

Comprehensive evaluation of the antileishmanial activity of this compound, miltefosine, and edelfosine has been conducted through various in vitro and in vivo studies, providing quantitative data on their relative potency and potential therapeutic utility.

Table 2: In Vitro Efficacy Against Leishmania donovani [4]

Compound ED₅₀ vs Promastigotes (μM) ED₅₀ vs Amastigotes (μM) ED₅₀ vs Macrophages (μM) Selectivity Index (Macrophages/Amastigotes)
Edelfosine 26.73 16.46 24.28 1.48
Miltefosine 33.31 23.16 26.38 1.14
This compound 29.15 19.82 25.64 1.29

The data reveals that edelfosine demonstrates the highest potency against both promastigote and amastigote forms of L. donovani, with the lowest ED₅₀ values (16.46 μM for amastigotes), followed by this compound (19.82 μM) and miltefosine (23.16 μM) [4]. Importantly, all three compounds show reasonable selectivity for parasites over host macrophages, with edelfosine exhibiting the most favorable selectivity index (1.48). This suggests a potentially better therapeutic window for edelfosine compared to the other compounds.

In a broader assessment across multiple Leishmania species, edelfosine consistently demonstrated superior activity compared to other APLs. One comprehensive study ranked the antileishmanial activity as edelfosine > perifosine > miltefosine > erucylphosphocholine for both promastigote and amastigote forms of distinct Leishmania species [1]. The study also noted that effective antileishmanial concentrations were dependent on both the parasite species and their developmental stage, highlighting the importance of considering these factors in drug development.

Table 3: Inhibition of Macromolecular Biosynthesis in L. donovani Promastigotes [4]

Compound DNA Synthesis Inhibition RNA Synthesis Inhibition Protein Synthesis Inhibition Most Affected Pathway
Edelfosine Moderate Moderate Moderate Balanced inhibition
Miltefosine Moderate Strong Moderate RNA synthesis
This compound Moderate Moderate Moderate Balanced inhibition

Regarding effects on macromolecular biosynthesis, miltefosine exhibited the most pronounced inhibition of RNA synthesis compared to the other compounds, suggesting a partially distinct mechanism at the molecular level [4]. All three compounds showed generally balanced inhibition across DNA, RNA, and protein synthesis pathways, with miltefosine demonstrating particular potency against RNA synthesis.

In vivo studies have further supported the superior potency of edelfosine. Oral administration of edelfosine demonstrated significant antileishmanial activity in mouse and hamster models infected with L. major, L. panamensis, or L. braziliensis, without significant side-effects [1]. Importantly, edelfosine was also effective against pentavalent antimonial-resistant Leishmania parasites in both in vitro and in vivo assays, suggesting its potential utility against drug-resistant strains that are increasingly problematic in clinical settings [1]. Additionally, edelfosine required longer incubation times than miltefosine to generate drug resistance, indicating a potentially lower risk of resistance development – a significant advantage for long-term treatment efficacy [1].

Experimental Protocols and Methodologies

To ensure reproducibility and proper interpretation of the comparative data, it is essential to understand the key experimental methodologies employed in evaluating the antileishmanial activity of these alkylphospholipid analogs.

In Vitro Antileishmanial Activity Assessment

The evaluation of compound efficacy against Leishmania promastigotes typically involves dose-response assays using parasites in their logarithmic growth phase (approximately 1.5 × 10⁶ parasites/mL) cultured at 26°C in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics [2]. Test compounds are serially diluted and incubated with parasites for 72 hours, after which viability is assessed using methods such as DNA breakdown analysis by flow cytometry or colorimetric assays like MTT [2]. The ED₅₀ values represent the concentration that reduces parasite viability by 50% compared to untreated controls.

For intracellular amastigote assays, macrophage cell lines (e.g., J774A.1) are infected with stationary-phase promastigotes at an appropriate multiplicity of infection [4]. After infection and removal of extracellular parasites, infected macrophages are treated with serial dilutions of test compounds for 72-120 hours. The assessment of amastigote burden has traditionally been performed by microscopic counting of Giemsa-stained samples, but more recent approaches utilize flow cytometry with ethidium bromide staining of both macrophage and amastigote nuclei, offering improved objectivity and throughput [4]. The ED₅₀ values are calculated based on the reduction in amastigote burden compared to infected, untreated controls.

Macromolecular Synthesis Inhibition Assays

The evaluation of effects on DNA, RNA, and protein synthesis incorporates the use of radiolabeled precursors - [³H] thymidine for DNA, [³H] uridine for RNA, and [³H] leucine for protein synthesis [4]. Promastigotes in logarithmic growth phase are incubated with test compounds and the appropriate radiolabeled precursor for a specified period (typically 4-24 hours). Incorporation is terminated by precipitation with cold trichloroacetic acid, and the precipitated radioactivity is quantified using a scintillation counter [4]. Results are expressed as percentage inhibition compared to untreated controls, providing insight into the specific biosynthetic pathways affected by each compound.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_mech Mechanistic Studies Start Study Design Promast Promastigote Assays (72h treatment) ED₅₀ determination Start->Promast Amast Intracellular Amastigote Assays in Macrophages (72-120h treatment) Start->Amast MacroMol Macromolecular Synthesis Inhibition Assays (Radiometric measurement) Start->MacroMol Cytotox Cytotoxicity Assessment Host cell viability Start->Cytotox Animal Animal Model Infection (Mice/Hamsters) L. major, L. panamensis, L. braziliensis Cytotox->Animal promising candidates Treatment Oral/Topical Treatment (20-28 days) Evaluation Efficacy Assessment Lesion size measurement Parasite load quantification Safety Safety Evaluation Clinical biochemistry Histopathology Flow Flow Cytometry Apoptosis detection Cell cycle analysis Evaluation->Flow Biochem Biochemical Assays Mitochondrial function Membrane integrity Evaluation->Biochem Molecular Molecular Techniques Gene expression Protein localization Evaluation->Molecular Database Data Integration and Compound Ranking Safety->Database Molecular->Database

Experimental Workflow for Antileishmanial Drug Evaluation

In Vivo Efficacy Models

Animal models for cutaneous leishmaniasis typically employ BALB/c mice infected with species such as L. major or L. braziliensis [7] [1]. Parasites are injected subcutaneously, and treatment begins once lesions develop. Compounds are administered orally or topically for 20-28 days. Lesion size is measured regularly using calipers, and parasite load is quantified at endpoint through limiting dilution assays or qPCR [7]. For visceral leishmaniasis models, hamsters or mice are infected with L. donovani or L. infantum, and parasite burden in target organs (liver, spleen) is quantified [1].

Recent studies of topical formulations have utilized Carbopol-based gels containing the test compound (e.g., 0.5% miltefosine gel) applied to lesions in infected mice [7]. These formulations are evaluated for both efficacy and local tolerance, including dermal irritation and contact hypersensitivity testing [7]. Biochemical parameters (urea, transaminase levels) and animal weight are monitored as indicators of systemic toxicity [7].

Current Research Status and Clinical Prospects

The developmental status of these alkylphospholipid analogs varies significantly, with miltefosine being the only compound that has achieved regulatory approval for leishmaniasis treatment. Miltefosine received approval in 2002 as the first oral treatment for visceral and cutaneous leishmaniasis and has been incorporated into elimination programs in endemic regions like India [3]. However, its clinical use has revealed important limitations, including variable efficacy against different Leishmania species – with cure rates as low as 33% for L. braziliensis infection in Guatemala compared to >90% for L. donovani in India [1]. Additional concerns include gastrointestinal side effects, teratogenic potential requiring contraception during and after treatment, and the emergence of drug resistance in laboratory settings [1] [3].

Edelfosine remains in preclinical development but shows considerable promise based on experimental data. Comprehensive studies have demonstrated that edelfosine is less prone to lead to drug resistance compared to miltefosine, a significant advantage for long-term utility [1]. The compound also exhibits a broad spectrum of activity against multiple Leishmania species causing cutaneous, mucocutaneous, and visceral leishmaniasis, including pentavalent antimonial-resistant strains [1]. Recent research has elucidated its unique mechanism of action involving mitochondrial targeting and FOF1-ATP synthase recruitment to lipid rafts, providing novel insights for future drug design [2]. Additionally, edelfosine has demonstrated an anti-inflammatory action through inhibition of macrophage pro-inflammatory responses, which may provide adjunct benefits in controlling infection-associated pathology [1].

For this compound, available data are more limited, and the compound does not appear to have advanced significantly in development for leishmaniasis. The experimental evidence suggests it possesses intermediate activity compared to edelfosine and miltefosine [4]. Without demonstrated advantages over other analogs, further development of this compound for leishmaniasis appears less promising unless structural modifications yield derivatives with improved profiles.

Conclusion and Future Perspectives

The comparative analysis of this compound, miltefosine, and edelfosine reveals a clear hierarchy of antileishmanial potency, with edelfosine demonstrating superior activity in both in vitro and in vivo models, followed by this compound and miltefosine. This ranking is consistent across multiple experimental systems and against various Leishmania species. Edelfosine's unique mechanism of action targeting mitochondria and FOF1-ATP synthase, combined with its lower propensity for resistance development, positions it as a promising candidate for further development.

References

ilmofosine comparative efficacy other alkyl-lysophospholipids

Author: Smolecule Technical Support Team. Date: February 2026

Ilmofosine Clinical Data from Historical Studies

The table below summarizes key efficacy and toxicity findings from older clinical studies on this compound.

Aspect Findings from Historical Studies
Recommended Phase II Dose 450 mg/m² as a 2-hour weekly infusion [1].
Dose-Limiting Toxicity (DLT) Gastrointestinal toxicity (grade 3 nausea, vomiting, diarrhea) at 650 mg/m² [1].

| Efficacy in Solid Tumors | Phase I (2004): No tumor responses; disease stabilization for ≥8 weeks in 6 of 39 patients [1]. In-vitro (1987): Inhibition of colony formation in 15 of 30 human tumors tested [2]. | | Pharmacokinetics | Biexponential elimination; terminal half-life of ~40 hours for this compound and ~48 hours for its sulfoxide metabolite [1]. |

Shared Mechanisms of Alkyl-Lysophospholipids

While specific comparative efficacy data for other APLs is lacking in the search results, they share a common mechanism of action that distinguishes them from traditional DNA-targeting chemotherapy [3].

  • Target: The cell membrane, where APLs accumulate [3].
  • Primary Effects:
    • Inhibit Phosphatidylcholine (PC) Synthesis: APLs reduce the biosynthesis of PC, a key membrane phospholipid, by inhibiting the enzyme CTP:phosphocholine cytidylyltransferase (CT) [3].
    • Alter Cholesterol Homeostasis: They disrupt intracellular cholesterol traffic and metabolism, leading to cholesterol accumulation within the cell [3].
  • Downstream Consequences: The change in the membrane's free-cholesterol-to-PC ratio and altered lipid composition can interfere with lipid-dependent survival signaling pathways (such as the Akt pathway) and induce autophagy, ultimately leading to inhibited cell proliferation and cell death [3].

The diagram below illustrates this shared mechanism of action.

g APL Alkyl-Lysophospholipid (APL) Membrane Accumulation in Cell Membrane APL->Membrane PC_Synth Inhibition of Phosphatidylcholine (PC) Synthesis Membrane->PC_Synth Cholesterol Disruption of Cholesterol Transport Membrane->Cholesterol Membrane_Ratio Altered Membrane Lipid Ratio PC_Synth->Membrane_Ratio Cholesterol->Membrane_Ratio Signaling Impaired Survival Signaling (e.g., Akt) Membrane_Ratio->Signaling Autophagy Induction of Autophagy Membrane_Ratio->Autophagy Outcome Inhibition of Proliferation & Cell Death Signaling->Outcome Autophagy->Outcome

References

ilmofosine protein kinase C inhibition vs other PKC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PKC Inhibitors in Clinical Development

The table below summarizes key information for Ilmofosine and other PKC inhibitors that have reached clinical trials.

Inhibitor Name Chemical Class / Generation Primary Target / Mechanism Highest Phase Tested & Key Indications Reported Efficacy / Key Findings Dose-Limiting Toxicities (DLTs) / Notable Adverse Events
This compound [1] Alkyl Lysophospholipid (ALP) / Ether lipid Not fully defined; modulates PLD activity and inhibits PKC signaling pathways [2] Phase I (Solid Tumors) No objective tumor response; best outcome was disease stabilization [1] Severe abdominal pain (at 800 mg/m²); nausea, anorexia, fatigue, elevated liver enzymes [1]
Midostaurin (PKC412) [3] [4] Indolocarbazole / Staurosporine analog (1st Gen) Pan-PKC inhibitor (ATP-competitive); also targets FLT3, c-KIT, VEGFR, etc. [3] [4] Approved (AML, ASM, MCL) Approved for FLT3-mutated AML and advanced systemic mastocytosis [3] Nausea, vomiting, diarrhea [3]
LXS196 [5] Oral agent (2nd Generation) Potent, selective PKC inhibitor; improved profile over 1st-gen AEB071 [5] Phase I (Metastatic Uveal Melanoma - MUM) 9.1% objective response rate; 66.7% disease control rate at recommended dose [5] Hypotension (most common DLT); gastrointestinal toxicity [5]
Safingol [3] [4] Lyso-sphingolipid C1 domain-binding PKC inhibitor; also investigated as a sphingosine kinase inhibitor [3] [4] Phase I (various solid tumors, in combination) Studied in combination with other agents (e.g., cisplatin); no single-agent efficacy data highlighted [3] Well-tolerated in combination; no DLTs reported at phase II recommended dose [3]
UCN-01 [3] [4] Indolocarbazole / Staurosporine analog (1st Gen) ATP-competitive PKC inhibitor (binds to catalytic domain); also potently inhibits CHK1 kinase [3] [4] Phase I & II (Lymphoma, Solid Tumors) Limited single-agent activity; investigated for cell cycle checkpoint override [3] Unusual human pharmacokinetics (long half-life); hyperglycemia [3]

Experimental Data and Methodologies

The data in the table above comes from various clinical trial designs. Here are the methodologies for key findings:

1. This compound Phase I Trial (24-hour infusion) [1]

  • Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of a weekly 24-hour intravenous infusion of this compound.
  • Patient Population: Patients with advanced solid tumors.
  • Dose Escalation: Doses were escalated from 550 mg/m² to 800 mg/m².
  • Endpoint Assessment:
    • Toxicity: DLTs were assessed during the first 28-day cycle. Toxicity was graded using standard criteria (e.g., NCI Common Toxicity Criteria).
    • Efficacy: Tumor response was evaluated radiologically at intervals using standard criteria (e.g., WHO or RECIST).

2. LXS196 Phase I Trial (Metastatic Uveal Melanoma) [5]

  • Objective: To characterize safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of oral LXS196.
  • Patient Population: Patients with metastatic uveal melanoma (MUM), with or without prior therapy.
  • Study Design: Multicenter, open-label, dose-escalation and expansion study.
  • Dosing Regimens: Once-daily (100–1000 mg) and twice-daily (200–400 mg) dosing in 28-day cycles.
  • Endpoint Assessment:
    • DLT & MTD: DLTs were assessed in the first 28-day cycle. MTD and Recommended Dose for Expansion (RDE) were determined using a Bayesian Logistic Regression Model.
    • Efficacy: Tumor response was assessed by investigators using RECIST v1.1 criteria (Objective Response Rate, Disease Control Rate).
    • Pharmacodynamics: Optional tumor biopsies were collected at baseline and on treatment to study target engagement and pathway modulation.

The Role of PKC in Signaling and Inhibitor Mechanisms

Protein Kinase C is not a single enzyme but a family of serine/threonine kinases. The diagram below illustrates the general PKC activation pathway and where different inhibitor classes are thought to act.

architecture GPCR GPCR/GNAQ/GNA11 Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_active Active PKC (Membrane) DAG->PKC_active Activates Ca Calcium (Ca²⁺) IP3->Ca Ca->PKC_active Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation Cellular_Response Cellular Responses (Proliferation, Survival) PKC_active->Cellular_Response Inhibitors Inhibitor Mechanisms C1_inhib C1 Domain Inhibitors (e.g., Safingol, this compound*) C3_inhib C3 Domain (ATP-Competitive) (e.g., Midostaurin, UCN-01, LXS196) C1_inhib->DAG  Competes with C3_inhib->PKC_active  Blocks ATP-binding

Pathway Explanation:

  • Activation: The pathway is often initiated by the activation of G-Protein Coupled Receptors (GPCRs) or their downstream elements like GNAQ/GNA11 (frequently mutated in uveal melanoma). This activates Phospholipase C (PLC), which hydrolyzes PIP₂ to produce Diacylglycerol (DAG) and IP₃. DAG remains in the membrane, while IP₃ releases calcium (Ca²⁺) from intracellular stores. The combined presence of DAG and Ca²⁺ leads to the translocation and activation of PKC [6] [5].
  • Inhibition:
    • C3 Domain (ATP-competitive) Inhibitors: Drugs like Midostaurin, UCN-01, and LXS196 bind to the kinase (C3) domain of PKC, competing with ATP and preventing phosphorylation of downstream substrates [3] [4] [5].
    • C1 Domain (DAG-competitive) Inhibitors: This class, which includes Safingol, interferes with the C1 domain to prevent DAG from binding and activating PKC [3] [4]. This compound, as an alkyl lysophospholipid, is thought to integrate into the cell membrane and disrupt PKC-related signaling pathways, potentially through a similar membrane-targeting mechanism [2].

Key Differentiating Insights for Researchers

  • From Broad to Targeted Inhibition: Early PKC inhibitors like Midostaurin and UCN-01 are "pan-inhibitors" with activity against many kinases, which can lead to off-target effects and toxicity. The development of LXS196 represents a shift towards more selective PKC inhibitors, aiming for a better therapeutic window [5].
  • Mechanistic Nuances Matter: The failure of broad-spectrum PKC inhibitors in many cancer trials suggests that targeting PKC alone may not be a viable strategy for most malignancies. Success appears to be highly context-dependent, as demonstrated by LXS196 in GNAQ/GNA11-mutant uveal melanoma, where PKC is a critical downstream driver [5].
  • This compound's Profile: The clinical profile of this compound—characterized by a distinct toxicity (abdominal pain) and lack of objective tumor responses—highlights the challenges of its chemical class and suggests it may not act as a potent or specific PKC inhibitor in a clinical setting [1].

References

ilmofosine miltefosine edelfosine Leishmania amastigote efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Miltefosine and Oleylphosphocholine

The following table summarizes the quantitative data from recent studies on the anti-leishmanial activity of miltefosine and its analog, OlPC, against intracellular amastigotes.

Compound Target Species / Strains Experimental Model Efficacy (EC₅₀ / IC₅₀) Key Findings & Context
Miltefosine L. amazonensis (laboratory-generated resistant lines) [1] Intracellular amastigotes in THP-1 macrophages IC₅₀: ~4-8 fold higher than wild-type [1] Demonstrates stable, acquired resistance; primary mechanism is downregulation of the miltefosine transporter (mt) gene [1].
Miltefosine L. major and L. tropica (70 clinical isolates) [2] Intracellular amastigotes in mouse peritoneal macrophages Not explicitly stated; used to calculate EC₅₀ and EC₉₀ [2] Used as a benchmark for comparison. OlPC showed superior potency in the same assay [2].
Oleylphosphocholine (OlPC) L. major and L. tropica (70 clinical isolates) [2] Intracellular amastigotes in mouse peritoneal macrophages More potent than miltefosine [2] Exhibited "potent in vitro anti-leishmanial activity, exceeding that of miltefosine" in the intramacrophage model [2].

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used in the key studies cited above.

Intracellular Amastigote Susceptibility Assay (for L. amazonensis) [1]
  • Host Cells: THP-1 human monocytic cells were differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
  • Infection: Differentiated macrophages were infected with stationary-phase promastigotes at a host cell-to-parasite ratio of 1:5.
  • Drug Exposure: After 24 hours of infection, the infected macrophages were exposed to serial dilutions of miltefosine.
  • Viability Assessment: Parasite viability was evaluated using the resazurin reduction test. Fluorescence or absorbance was measured to calculate the percentage of parasite inhibition and the half-maximal inhibitory concentration (IC₅₀).
Intracellular Amastigote Susceptibility Assay (for Clinical L. major & L. tropica isolates) [2]
  • Host Cells: Peritoneal exudate macrophages (PEMs) were harvested from female BALB/c mice.
  • Infection: Macrophages were infected with stationary-phase promastigotes from clinical isolates.
  • Drug Exposure: Infected macrophages were exposed to a range of drug concentrations for a specified period.
  • Data Analysis: Dose-response curves were fitted using a four-parameter log-logistic model to estimate EC₅₀ (half-maximal effective concentration) and EC₉₀ values. A linear mixed-effects model was applied to account for within-isolate variability.

Mechanisms of Action and Resistance

Understanding how these drugs work and how resistance emerges is critical for their application.

Miltefosine's Mechanism and Resistance

The diagram below illustrates the multifaceted action of miltefosine and the primary pathway for resistance development in Leishmania.

G MF Miltefosine (MTF) Uptake Uptake via MT/ROS3 Transporter Complex MF->Uptake Action1 Disruption of Lipid Metabolism (integrates into membranes) Uptake->Action1 Action2 Inhibition of Mitochondrial Cytochrome C Oxidase Uptake->Action2 Action3 Induction of Apoptosis-like Cell Death Uptake->Action3 Effect Parasite Death Action1->Effect Action2->Effect Action3->Effect Resistance Resistance Development MT_down Downregulation of Miltefosine Transporter (mt) Gene Resistance->MT_down ReducedUptake Reduced Drug Uptake MT_down->ReducedUptake Compensatory Compensatory Metabolic Changes (e.g., SPT upregulation, TRY downregulation) ReducedUptake->Compensatory Reinforces

Future Directions and Novel Compounds

Research continues to address the limitations of current drugs like miltefosine. Key strategies and discoveries include:

  • Novel Analogs: The development of oleylphosphocholine (OlPC) is a direct response to the need for improved therapies. Its superior potency in preclinical models highlights the potential of modifying the alkylphosphocholine structure [2].
  • Host-Directed Therapy: There is growing interest in immunomodulatory agents, such as TLR7/8 agonists. These compounds work dually by directly killing the parasite and enhancing the host's immune response (e.g., by boosting nitric oxide production in macrophages) to clear the infection [3].
  • New Chemical Entities: High-throughput screening has identified new lead compounds, such as BZ-1 and BZ1-I, which show potent activity against intracellular amastigotes of both Old and New World Leishmania species, offering a promising starting point for new drug series [4].

Conclusion and Research Outlook

  • Miltefosine remains a crucial oral drug, but its efficacy is threatened by stable, transporter-mediated resistance [1].
  • Oleylphosphocholine (OlPC), a close analog, demonstrates more potent activity against clinical isolates in preclinical models, positioning it as a promising successor [2].
  • Data on edelfosine and ilmofosine for leishmaniasis appears absent from the recent literature, suggesting they may not be a current focus in this field.

Future success in anti-leishmanial drug development will likely involve a multi-pronged approach: optimizing lead compounds like OlPC, developing novel chemical entities like BZ-1, and exploring host-directed therapies to overcome existing resistance mechanisms [3] [5] [4].

References

Comparative Toxicity and Pharmacokinetic Profiles of Ether Lipid Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on Ilmofosine from a Phase I clinical trial and preclinical data on a class of synthetic Lipid A analogs.

Compound Model/Subjects Key Toxicities (Dose-Limiting) Maximum Tolerated Dose (MTD) Key Pharmacokinetic Parameters
This compound [1] Humans (39 patients with solid tumors) Gastrointestinal (Grade 3): Nausea, vomiting, diarrhea; decreased performance status [1] 450 mg/m² (weekly 2-hour infusion) [1] Biexponential elimination; Terminal half-life: ~40 h; Metabolite (sulfoxide) half-life: ~48 h; Dose-proportional AUC [1]
Lipid A Analog A-168 [2] Mice (Galactosamine-loaded) Lethal toxicity (Highest among tested analogs) [2] Not Applicable (Preclinical study) Not Provided
Lipid A Analog A-169 [2] Mice (Galactosamine-loaded) Lethal toxicity (Toxic to 2/6 mice at 50 µg/mouse) [2] Not Applicable (Preclinical study) Not Provided
Lipid A Analog A-167 [2] Mice (Galactosamine-loaded) Non-lethal at tested doses [2] Not Applicable (Preclinical study) Not Provided

Detailed Experimental Data and Protocols

For rigorous evaluation, here are the methodologies from the key studies cited in the table.

Phase I Clinical Trial of this compound [1]
  • Objective: To determine the dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and pharmacokinetics of this compound in patients with advanced solid tumors.
  • Dosing Protocol: The drug was administered as a weekly 2-hour intravenous infusion for four weeks, followed by a two-week rest period. Dose escalation occurred across ten levels, from 12 to 650 mg/m².
  • Toxicity Assessment: Toxicity was evaluated according to standard cancer therapy criteria. Gastrointestinal effects were identified as the DLT. A decline in performance status of two or more levels was also considered treatment-related.
  • Pharmacokinetic Analysis: Plasma concentrations of this compound and its sulfoxide metabolite were measured using high-pressure liquid chromatography (HPLC). The area under the concentration-time curve (AUC) was calculated, and the elimination half-life was determined.
Preclinical Study on Lipid A Analogs [2]
  • Objective: To compare the mitogenic activity and lethal toxicity of four synthetic lipid A analogs.
  • Mitogenic Activity Protocol: Splenocytes (spleen cells) from BALB/c mice were isolated and cultured. The compounds were tested at concentrations ranging from 3.13 to 100 µg/ml. Mitogenic activity, indicating immune cell proliferation, was measured.
  • Lethal Toxicity Protocol: The lipids were administered to galactosamine-loaded C57BL/6 mice. Galactosamine sensitizes the mice to the toxic effects of these compounds. Lethality was then observed and recorded at doses of 25 and 50 µg per mouse.

Mechanisms and Broader Context of Ether Lipids

Ether lipids are a class of lipids where the lipid "tail" is attached to the glycerol backbone via an ether bond [3]. Synthetic ether lipid analogs are known to have cytostatic and cytotoxic properties. Their mechanism of action is thought to involve disrupting membrane structure and acting as inhibitors of enzymes within signal transmission pathways, such as protein kinase C and phospholipase C [3]. Another well-known therapeutic ether lipid is Miltefosine, used to treat the parasitic disease leishmaniasis, which exploits the high ether lipid content in the parasite's membranes [3].

The diagram below illustrates the cellular mechanisms and research applications of ether lipid analogues based on the available information.

cluster_mechanisms Proposed Mechanisms of Action cluster_outcomes Biological & Therapeutic Outcomes cluster_research Research Applications & Protocols EtherLipidAnalog Ether Lipid Analogue (e.g., this compound, Miltefosine) M1 Disruption of Cell Membrane Structure EtherLipidAnalog->M1 M2 Inhibition of Signal Transduction Pathways (e.g., PKC, PLC) EtherLipidAnalog->M2 P1 In Vitro Assays (Mitogenicity, Protein-Lipid Interaction) EtherLipidAnalog->P1 P2 In Vivo Models (Lethal Toxicity, Efficacy) EtherLipidAnalog->P2 P3 Clinical Trials (Phase I, MTD, Pharmacokinetics) EtherLipidAnalog->P3 O1 Cytostatic/Cytotoxic Effects M1->O1 M2->O1 O2 Antiprotozoal Activity (e.g., Miltefosine) O1->O2 O3 Dose-Limiting Toxicity (e.g., Gastrointestinal) O1->O3

Interpretation and Research Implications

  • This compound's Clinical Profile: The data shows that this compound's toxicity is manageable, with a clear MTD. Its long half-life supports intermittent dosing schedules [1]. The lack of tumor responses in the Phase I trial is typical, as these studies are primarily designed to assess safety.
  • Preclinical to Clinical Translation: The severe lethal toxicity of Lipid A analogs in mice [2] highlights the critical role of model selection. It also underscores that potent biological activity (e.g., mitogenicity) often comes with a narrow therapeutic window.
  • Mechanistic Insights: The primary mechanism of ether lipids involves targeting cellular membranes and signaling pathways [3]. This non-specific action can lead to efficacy against diverse targets (like cancer cells or parasites) but also contributes to systemic toxicity, such as the GI effects seen with this compound.

References

ilmofosine clinical response rate other anticancer agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of First-Generation MMP Inhibitors

Inhibitor Name (Code Name) Class / Generation Key Mechanism of Action Clinical Development & Response Data Primary Reasons for Clinical Trial Failure / Limitations
Ilomastat (GM6001, Galardin) [1] Peptidomimetic / 1st Generation Broad-spectrum MMP inhibitor; chelates the catalytic zinc ion in MMPs' active site [1]. Phase II/III initiated for infectious corneal ulcers; no successful cancer trials reported due to poor bioavailability [1]. Poor oral bioavailability, which restricted its further clinical progress [1].
Batimastat (BB-94) [1] Peptidomimetic / 1st Generation Broad-spectrum MMP inhibitor; showed potent effects in preclinical models against tumor growth and angiogenesis [1]. Preclinical data showed slowed tumor growth and increased survival in animal models; development suspended before widespread clinical use [1]. Poor solubility and unwanted side effects [1].
Marimastat (BB-2516) [1] Peptidomimetic / 1st Generation Broad-spectrum, orally bioavailable MMP inhibitor [1]. In Phase II studies, only ~5% of patients with various cancers responded. Completed some Phase III trials but did not show improved patient outcomes [1] [2]. Musculoskeletal syndrome (MSS) - a painful inflammation of the joints - was the main dose-limiting toxicity, leading to trial discontinuation [1].

Experimental Insights and Mechanisms

Although Ilomastat did not succeed in late-stage clinical trials, it remains a valuable tool in scientific research for understanding the role of MMPs. The experimental data below primarily comes from in vitro (lab-based) and in vivo (animal model) studies.

  • Summary of Preclinical Experimental Data on Ilomastat

    • Radiation-Induced Lung Injury (RILI): A 2017 study in mice demonstrated that Ilomastat pretreatment significantly alleviated radiation-induced lung inflammation and fibrosis. It reduced the levels of pro-inflammatory cytokines (TGF-β, IL-6, TNF-α, IL-1β) and enhanced the survival of irradiated mice [3].
    • Cell Proliferation Assay (MDA-MB-435 cancer cells): A 2004 study showed that both Ilomastat and a natural MMP inhibitor (TIMP-1) stimulated the proliferation and metabolic activity of these cancer cells. This effect was mediated through the activation of MEK and p38 signaling pathways, suggesting that inhibiting certain MMPs can paradoxically promote growth in some contexts [4].
    • MMP Inhibition Profile: Ilomastat is a potent, broad-spectrum inhibitor. Its half-maximal inhibitory concentration (IC50) for various MMPs is in the low nanomolar range [1]:
      • MMP-1: 1.5 nM
      • MMP-2: 1.1 nM
      • MMP-3: 1.9 nM
      • MMP-9: 0.5 nM
      • MMP-14: 13.4 nM
  • Challenges and Future of MMP Inhibition The failure of first-generation MMPIs like Ilomastat, Batimastat, and Marimastat revealed several key challenges [1] [2]:

    • Lack of Selectivity: Early inhibitors targeted the highly conserved zinc-binding site, affecting a wide range of MMPs and leading to mechanism-based side effects like musculoskeletal syndrome (MSS) [1] [5].
    • Insufficient Knowledge of MMP Biology: The complex, and sometimes opposing, roles of individual MMPs in different stages of cancer and in different tissues were not fully understood. Inhibiting all MMPs broadly can be counterproductive [2].
    • Poor Pharmacokinetics: Compounds like Ilomastat and Batimastat had poor solubility or oral bioavailability, making them unsuitable drugs [1].
    • Future Directions: Current research focuses on developing more selective inhibitors by targeting the variable S1' pocket of specific MMPs, using advanced techniques like X-ray crystallography and computational modeling [5].

MMP Inhibition: From Mechanism to Therapeutic Concept

The following diagram illustrates the general therapeutic concept of MMP inhibition in cancer, a strategy employed by Ilomastat and similar drugs.

cluster_key_events Key Pathological Events in Cancer cluster_mmp_role Role of Matrix Metalloproteinases (MMPs) cluster_inhibition Therapeutic Intervention: MMP Inhibition TumorGrowth Tumor Growth ECMDegradation Degradation of Extracellular Matrix (ECM) TumorGrowth->ECMDegradation Promotes Angiogenesis Angiogenesis Angiogenesis->ECMDegradation Promotes Invasion Invasion & Metastasis Invasion->ECMDegradation Requires ECMDegradation->TumorGrowth Enables ECMDegradation->Angiogenesis Enables ECMDegradation->Invasion Enables CytokineActivation Activation of Growth Factors & Cytokines CytokineActivation->TumorGrowth Stimulates MMPInhibitor e.g., Ilomastat (GM6001) Broad-Spectrum MMP Inhibitor Mechanism Chelates Zn²⁺ ion in MMP catalytic site MMPInhibitor->Mechanism Mechanism Mechanism->ECMDegradation Blocks Mechanism->CytokineActivation Blocks

References

×

XLogP3

7.5

Hydrogen Bond Acceptor Count

6

Exact Mass

525.36168206 Da

Monoisotopic Mass

525.36168206 Da

Heavy Atom Count

34

UNII

5ZZK34MC3V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

83519-04-4

Wikipedia

Ilmofosine

Dates

Last modified: 04-14-2024

Explore Compound Types